SARS-CoV-2-IN-81
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H20N4O2 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
8-[3-(2-pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-2,4,4a,5-tetrahydro-1H-[1,4]oxazino[3,4-c][1,4]benzoxazine |
InChI |
InChI=1S/C25H20N4O2/c1-2-17(12-26-7-1)3-4-19-13-27-25-22(19)10-20(14-28-25)18-5-6-23-24(11-18)31-16-21-15-30-9-8-29(21)23/h1-2,5-7,10-14,21H,8-9,15-16H2,(H,27,28) |
InChI Key |
NOWSGADXGCSQOM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2N1C3=C(C=C(C=C3)C4=CC5=C(NC=C5C#CC6=CN=CC=C6)N=C4)OC2 |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling SARS-CoV-2-IN-81: A Technical Guide to a Novel AAK1 Inhibitor for Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of SARS-CoV-2-IN-81, a potent inhibitor of the Adaptor-Associated Kinase 1 (AAK1) with significant antiviral properties against SARS-CoV-2. This document is intended to serve as a comprehensive resource, detailing the scientific foundation of this novel compound for its application in virology and drug development.
Discovery and Rationale
This compound, also identified as compound 12e, emerged from a focused drug discovery program aimed at identifying novel inhibitors of AAK1 with antiviral activity.[1] The rationale for targeting AAK1 stems from its critical role in clathrin-mediated endocytosis, a key pathway utilized by SARS-CoV-2 for cellular entry. By inhibiting AAK1, the intricate machinery of viral uptake can be disrupted, thus preventing the initiation of infection.
A series of 23 compounds based on a 1,2,4a,5-tetrahydro-4H-benzo[b][2][3]oxazino[4,3-d][2][3]oxazine scaffold were synthesized and evaluated for their AAK1 inhibitory potential.[1] Among this series, this compound was identified as the most potent inhibitor, exhibiting significant efficacy in subsequent antiviral assays.[1]
Quantitative Data
The inhibitory activity of this compound against its primary target, AAK1, has been quantitatively determined through in vitro enzymatic assays. The following table summarizes the key potency metric for this compound.
| Compound | Target | IC50 (nM) |
| This compound (12e) | AAK1 | 9.38 ± 0.34 |
Mechanism of Action
This compound exerts its antiviral effect by targeting the host cellular machinery rather than viral components directly. The mechanism of action is centered on the inhibition of AAK1, a serine/threonine kinase that plays a pivotal role in the regulation of clathrin-mediated endocytosis.
The key steps in the mechanism of action are as follows:
-
Inhibition of AAK1: this compound directly binds to and inhibits the kinase activity of AAK1.
-
Reduction of AP2M1 Phosphorylation: AAK1 is responsible for the phosphorylation of the μ2 subunit of the adaptor protein 2 (AP2) complex, specifically at threonine 156 of AP2M1. Inhibition of AAK1 by this compound leads to a significant reduction in the phosphorylation of AP2M1.[1]
-
Disruption of AP2M1-ACE2 Interaction: The phosphorylation of AP2M1 is a critical step for the recruitment of the ACE2 receptor, the primary entry receptor for SARS-CoV-2, into clathrin-coated pits. By preventing this phosphorylation, this compound disrupts the interaction between AP2M1 and ACE2.[1]
-
Inhibition of Viral Entry: The disruption of the AP2M1-ACE2 interaction effectively halts the endocytosis of the virus, thereby preventing its entry into the host cell and subsequent replication.
Signaling Pathway Diagram
Caption: SARS-CoV-2 entry and the inhibitory mechanism of this compound.
Synthesis
This compound is a synthetic molecule based on a 1,2,4a,5-tetrahydro-4H-benzo[b][2][3]oxazino[4,3-d][2][3]oxazine scaffold. The detailed synthetic route for this specific compound is outlined in the primary publication by Nian-Dong Mao and colleagues. For the purpose of this guide, a generalized representation of the synthesis of a related scaffold is presented to illustrate the chemical nature of this class of compounds. The specific reagents and conditions for the synthesis of this compound can be found in the cited literature.
Specific details of the multi-step synthesis, including reagents, reaction conditions, and purification methods for this compound, are provided in the peer-reviewed publication and its supplementary materials. Access to this primary source is recommended for researchers intending to synthesize this compound.
Experimental Protocols
The characterization of this compound involved several key in vitro assays. While the precise, detailed protocols are proprietary to the discovering laboratory and found in the primary publication, this section provides an overview of the standard methodologies for these experiments.
AAK1 Kinase Inhibition Assay
Objective: To determine the in vitro potency of this compound in inhibiting the enzymatic activity of AAK1.
General Protocol:
-
Reagents and Materials: Recombinant human AAK1 enzyme, a suitable kinase substrate (e.g., a peptide derived from AP2M1), ATP, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. A dilution series of this compound is prepared in a suitable solvent (e.g., DMSO) and pre-incubated with the AAK1 enzyme in the kinase assay buffer. b. The kinase reaction is initiated by the addition of the substrate and ATP. c. The reaction is allowed to proceed for a defined period at a controlled temperature. d. The reaction is stopped, and the amount of product formed (or remaining ATP) is quantified using a suitable detection method, such as luminescence or fluorescence.
-
Data Analysis: The data are plotted as the percentage of kinase activity versus the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation.
AP2M1 Phosphorylation Assay
Objective: To confirm that this compound inhibits the AAK1-mediated phosphorylation of its substrate, AP2M1, in a cellular context.
General Protocol:
-
Cell Culture and Treatment: A suitable human cell line (e.g., HEK293T) is cultured and treated with varying concentrations of this compound for a specified duration.
-
Cell Lysis: The cells are lysed to extract total cellular proteins.
-
Western Blotting: a. Protein concentrations are determined, and equal amounts of protein from each sample are separated by SDS-PAGE. b. The separated proteins are transferred to a nitrocellulose or PVDF membrane. c. The membrane is blocked and then incubated with a primary antibody specific for phosphorylated AP2M1 (p-AP2M1 Thr156). d. A corresponding antibody for total AP2M1 is used as a loading control. e. The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The band intensities are quantified to determine the relative levels of p-AP2M1.
SARS-CoV-2 Pseudovirus Entry Assay
Objective: To evaluate the antiviral activity of this compound by measuring its ability to inhibit the entry of a SARS-CoV-2 pseudovirus into host cells.
General Protocol:
-
Cell Seeding: HEK293T cells stably expressing the human ACE2 receptor (hACE2-HEK293) are seeded in 96-well plates.
-
Compound Treatment: The cells are pre-treated with a dilution series of this compound.
-
Pseudovirus Infection: A lentiviral or VSV-based pseudovirus expressing the SARS-CoV-2 spike protein and a reporter gene (e.g., luciferase or GFP) is added to the wells.
-
Incubation: The plates are incubated for a period (e.g., 48-72 hours) to allow for viral entry and reporter gene expression.
-
Quantification of Viral Entry: a. For luciferase-based reporters, a luciferase substrate is added, and the luminescence is measured using a plate reader. b. For GFP-based reporters, the number of GFP-positive cells is quantified by fluorescence microscopy or flow cytometry.
-
Data Analysis: The results are expressed as the percentage of inhibition of viral entry relative to a vehicle control. The EC50 value is calculated by non-linear regression analysis.
Experimental Workflow Diagram
Caption: A generalized workflow for the discovery and characterization of this compound.
Conclusion and Future Directions
This compound represents a promising new class of host-targeted antiviral agents. Its potent inhibition of AAK1 and subsequent disruption of the viral entry pathway provide a strong rationale for its further development. The data presented herein underscore the potential of this compound as a valuable research tool for studying the role of AAK1 in viral infections and as a lead candidate for the development of novel therapeutics against SARS-CoV-2 and potentially other viruses that utilize clathrin-mediated endocytosis.
Future studies should focus on in vivo efficacy and safety profiling, as well as exploring the potential for combination therapies with direct-acting antivirals. The continued investigation of this compound and related AAK1 inhibitors will be crucial in expanding our arsenal against the ongoing threat of COVID-19 and future viral pandemics.
References
- 1. Design, synthesis and biological evaluation of novel 1,2,4a,5-tetrahydro-4H-benzo[b][1,4]oxazino[4,3-d][1,4]oxazine-based AAK1 inhibitors with anti-viral property against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound-参数-MedChemExpress (MCE) [antpedia.com]
Target Identification of SARS-CoV-2-IN-81: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the target identification and mechanism of action of the novel anti-viral compound, SARS-CoV-2-IN-81. This molecule has been identified as a potent inhibitor of SARS-CoV-2 entry into host cells. The primary target of this compound is the Adaptor-Associated Kinase 1 (AAK1), a key regulator of endocytosis. By inhibiting AAK1, this compound disrupts the cellular machinery required for viral uptake, effectively blocking infection. This document details the quantitative data supporting its activity, the experimental protocols used for its characterization, and visual representations of its mechanism and the workflows employed in its analysis.
Quantitative Data Summary
The following tables summarize the key quantitative metrics for this compound, also designated as compound 12e in the primary literature.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 (nM) |
| This compound (12e) | AAK1 | 9.38 |
Table 2: Anti-viral Activity
| Compound | Assay | Cell Line | EC50 (µM) |
| This compound (12e) | SARS-CoV-2 Pseudovirus Entry | HEK293T-ACE2 | 2.47 |
Signaling Pathway and Mechanism of Action
SARS-CoV-2 enters host cells through endocytosis, a process that is critically dependent on the formation of clathrin-coated pits. The adaptor protein complex 2 (AP2) is essential for the recruitment of cargo, such as the ACE2 receptor bound to the SARS-CoV-2 spike protein, to these pits. AAK1 phosphorylates the μ2 subunit of AP2 (AP2M1), a step that is crucial for the stabilization of the AP2 complex and efficient endocytosis.
This compound exerts its antiviral effect by directly inhibiting the kinase activity of AAK1. This inhibition prevents the phosphorylation of AP2M1. As a result, the interaction between AP2M1 and the ACE2 receptor is disrupted, leading to a failure in the recruitment of the virus-receptor complex into clathrin-coated pits and thereby blocking viral entry.
Caption: Mechanism of action of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
AAK1 Kinase Assay
This assay quantifies the inhibitory effect of this compound on the enzymatic activity of AAK1.
Materials:
-
Recombinant human AAK1 enzyme
-
AAK1 substrate (e.g., a peptide containing the AP2M1 phosphorylation site)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound (at various concentrations)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add AAK1 enzyme, the substrate peptide, and the assay buffer to the wells of a 384-well plate.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a kinase detection reagent according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Caption: Workflow for the AAK1 Kinase Assay.
SARS-CoV-2 Pseudovirus Entry Assay
This cell-based assay evaluates the ability of this compound to inhibit the entry of SARS-CoV-2 into host cells using a safe, replication-defective pseudovirus system.
Materials:
-
HEK293T cells stably expressing human ACE2 (HEK293T-ACE2)
-
SARS-CoV-2 spike-pseudotyped lentiviral or vesicular stomatitis virus (VSV) particles expressing a reporter gene (e.g., luciferase or GFP)
-
Cell culture medium and supplements
-
This compound (at various concentrations)
-
96-well plates
-
Luciferase substrate or fluorescence microscope/plate reader
Procedure:
-
Seed HEK293T-ACE2 cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-incubate the cells with the diluted compound or medium (vehicle control) for a specified time (e.g., 1-2 hours).
-
Add the SARS-CoV-2 pseudovirus to each well.
-
Incubate the plate for 48-72 hours to allow for viral entry and reporter gene expression.
-
For luciferase reporter pseudoviruses, lyse the cells and measure luciferase activity using a luminometer. For GFP reporter pseudoviruses, quantify the number of GFP-positive cells using fluorescence microscopy or flow cytometry.
-
Calculate the percentage of inhibition of viral entry for each concentration of this compound relative to the vehicle control.
-
Determine the EC50 value from the dose-response curve.
Caption: Workflow for the Pseudovirus Entry Assay.
Co-Immunoprecipitation (Co-IP) of AP2M1 and ACE2
This assay is used to demonstrate that this compound disrupts the interaction between AP2M1 and ACE2 in a cellular context.
Materials:
-
HEK293T-ACE2 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against AP2M1 for immunoprecipitation
-
Antibody against ACE2 for Western blotting
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Treat HEK293T-ACE2 cells with this compound or DMSO (vehicle control) for a specified duration.
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Incubate the lysates with an anti-AP2M1 antibody to form immune complexes.
-
Add Protein A/G beads to capture the immune complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads using elution buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-ACE2 antibody to detect the amount of ACE2 that was co-immunoprecipitated with AP2M1.
-
Compare the amount of co-immunoprecipitated ACE2 between the this compound-treated and control samples to determine if the interaction is disrupted.
Caption: Workflow for Co-Immunoprecipitation.
Conclusion
This compound is a potent and specific inhibitor of AAK1 kinase. By targeting this host factor, it effectively disrupts the endocytic pathway utilized by SARS-CoV-2 for cellular entry. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further preclinical and clinical development of this compound as a potential therapeutic agent for COVID-19. The mechanism of action, which targets a host dependency factor, suggests a potentially higher barrier to the development of viral resistance.
In Vitro Activity of Nirmatrelvir (PF-07321332) Against SARS-CoV-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of Nirmatrelvir (PF-07321332), the active component of Paxlovid, against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). Nirmatrelvir is a potent, orally bioavailable inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme critical for viral replication.[1][2][3] This document details the quantitative data on its inhibitory and antiviral activity, the experimental protocols used for its evaluation, and a visual representation of its mechanism of action and experimental workflows.
Quantitative In Vitro Activity of Nirmatrelvir
Nirmatrelvir has demonstrated potent activity against SARS-CoV-2 and its variants in both enzymatic and cell-based in vitro assays. The following tables summarize the key quantitative data from various studies.
| Parameter | Value | Assay Type | Target | Cell Line | SARS-CoV-2 Variant | Reference |
| Ki | 0.933 nM | Enzymatic (FRET) | Mpro | - | Wildtype (USA-WA1/2020) | [4] |
| Ki | 0.635 nM | Enzymatic (FRET) | Mpro | - | Omicron (B.1.1.529) | [4] |
| IC50 | 47 nM | Enzymatic (FRET) | Mpro | - | Not Specified | [5][6] |
| IC50 | 14 nM | Enzymatic (FRET) | Mpro | - | Not Specified | [5][6] |
| EC50 | 0.15 µM | Antiviral (CPE) | SARS-CoV-2 | VeroE6-Pgp-KO | WA-1 | [2] |
| EC90 | 0.37 µM | Antiviral (CPE) | SARS-CoV-2 | VeroE6-Pgp-KO | WA-1 | [2] |
| EC50 | 0.45 µM | Antiviral (RNA levels) | SARS-CoV-2 | Calu-3 | Not Specified | [7] |
| EC50 | ~50 nM | Antiviral (Yield Reduction) | SARS-CoV-2 | A549-ACE2 | WA1/2020 | [8] |
| IC50 | 33 ± 10 nM | Antiviral (CPE) | SARS-CoV-2 | HEK293T-hACE2 | D614G, Delta, Omicron BA.1 | [5] |
-
Ki (Inhibition Constant): Represents the concentration of the inhibitor required to produce half-maximum inhibition of the enzyme. A lower Ki value indicates a more potent inhibitor.
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity in a biochemical assay.
-
EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives a half-maximal response in a cell-based assay. In this context, it represents the concentration required to inhibit viral replication by 50%.
-
EC90 (90% Effective Concentration): The concentration of a drug that is required to inhibit viral replication by 90%.
Experimental Protocols
Enzymatic Assay: Fluorescence Resonance Energy Transfer (FRET) for Mpro Inhibition
This assay measures the ability of Nirmatrelvir to inhibit the proteolytic activity of the SARS-CoV-2 main protease (Mpro).
Principle: The assay utilizes a synthetic fluorogenic peptide substrate that mimics the natural cleavage site of Mpro. The substrate contains a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. When Mpro cleaves the substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence. The rate of this increase is proportional to the enzyme's activity.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a 1X assay buffer containing Tris, NaCl, and DTT.[9]
-
Dilute the recombinant SARS-CoV-2 Mpro enzyme to the desired concentration (e.g., 5 ng/µl) in the 1X assay buffer.[9]
-
Prepare a stock solution of the FRET substrate (e.g., DABCYL-KTSAVLQ-SGFRKME-EDANS) and dilute it to the working concentration (e.g., 20 µM) in the 1X assay buffer.[4][9]
-
Prepare serial dilutions of Nirmatrelvir in the assay buffer or DMSO.
-
-
Assay Procedure:
-
In a 96-well or 384-well black plate, add the diluted Mpro enzyme to the wells designated for the positive control and the inhibitor test.[9]
-
Add the assay buffer to the background wells.
-
Add the serially diluted Nirmatrelvir to the inhibitor test wells. Add the corresponding solvent to the positive and negative control wells.
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.[9]
-
Initiate the enzymatic reaction by adding the diluted FRET substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition and Analysis:
-
Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths (e.g., Ex: 340 nm, Em: 490 nm).[4]
-
Calculate the initial reaction velocities from the linear phase of the fluorescence curve.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence of the inhibitor to the control (enzyme without inhibitor).
-
The IC50 or Ki values are determined by fitting the dose-response data to a suitable equation (e.g., Morrison equation for Ki).[4]
-
Cell-Based Antiviral Assay: Cytopathic Effect (CPE) Reduction
This assay determines the ability of Nirmatrelvir to protect host cells from the virus-induced cell death (cytopathic effect).
Principle: SARS-CoV-2 infection leads to the death of susceptible host cells. An effective antiviral agent will inhibit viral replication and thus prevent or reduce the CPE, leading to an increase in cell viability.
Detailed Methodology:
-
Cell Culture and Plating:
-
Culture a suitable host cell line, such as VeroE6-TMPRSS2 or HEK293T-hACE2, in the appropriate growth medium.[5][10][11]
-
Seed the cells into 96-well or 384-well plates at a predetermined density (e.g., 1.5x10^5 cells/well for a 24-well plate, scaled accordingly) and incubate overnight to allow for cell attachment.[10][12]
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of Nirmatrelvir in the cell culture medium.
-
Add the diluted compound to the appropriate wells of the cell plate. Include a no-drug control (virus only) and a no-virus control (cells only).
-
-
Viral Infection:
-
In a biosafety level 3 (BSL-3) facility, dilute the SARS-CoV-2 virus stock to a predetermined multiplicity of infection (MOI), for example, an MOI of 0.002.[12]
-
Add the diluted virus to all wells except for the no-virus control wells.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C and 5% CO2.[12]
-
-
Assessment of Cell Viability:
-
After the incubation period, measure cell viability using a suitable method. A common method is the CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[12]
-
Add the viability reagent to all wells and incubate for a short period at room temperature.
-
Read the luminescence signal using a plate reader.
-
-
Data Analysis:
-
The percentage of CPE inhibition is calculated based on the viability of the treated, infected cells relative to the control wells.
-
The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
-
Visualizations
Mechanism of Action of Nirmatrelvir
Caption: Mechanism of action of Nirmatrelvir in the SARS-CoV-2 replication cycle.
Experimental Workflow for In Vitro Mpro Inhibition Assay
Caption: Workflow for the in vitro Mpro enzymatic inhibition assay.
Experimental Workflow for Cell-Based Antiviral CPE Assay
Caption: Workflow for the cell-based cytopathic effect (CPE) antiviral assay.
References
- 1. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro selection and analysis of SARS-CoV-2 nirmatrelvir resistance mutations contributing to clinical virus resistance surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Structural basis for the in vitro efficacy of nirmatrelvir against SARS-CoV-2 variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. air.unimi.it [air.unimi.it]
- 7. researchgate.net [researchgate.net]
- 8. fda.gov [fda.gov]
- 9. aurorabiolabs.com [aurorabiolabs.com]
- 10. ecdc.europa.eu [ecdc.europa.eu]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
In-Depth Technical Guide: SARS-CoV-2-IN-81 and its Interaction with the SARS-CoV-2 Viral Entry Machinery
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available scientific data concerning the molecule SARS-CoV-2-IN-81 and its activity related to SARS-CoV-2. The primary focus of this document is to elucidate its mechanism of action and its relationship with the SARS-CoV-2 spike protein.
Executive Summary
This compound is a potent small molecule inhibitor of the Adaptor-Associated Kinase 1 (AAK1). Its antiviral properties against SARS-CoV-2 are not a result of direct binding to the viral spike protein. Instead, this compound acts on a host cellular pathway critical for viral entry. By inhibiting AAK1, it prevents the phosphorylation of the AP2M1 subunit of the AP-2 complex. This disruption interferes with the interaction between AP2M1 and the human Angiotensin-Converting Enzyme 2 (ACE2) receptor, which is the primary entry point for SARS-CoV-2 into human cells. This indirect mechanism effectively blocks viral infection.
Quantitative Data: Bioactivity of this compound
The primary reported bioactivity of this compound is its potent inhibition of AAK1. The following table summarizes the key quantitative data.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | AAK1 | Kinase Inhibition Assay | 9.38 | [1] |
Note on Spike Protein Binding Affinity: Extensive searches of the available scientific literature did not yield any data on the direct binding affinity of this compound to the SARS-CoV-2 spike protein. The mechanism of action appears to be entirely host-mediated, obviating a direct interaction with the viral protein.
Mechanism of Action
The antiviral activity of this compound against SARS-CoV-2 is mediated through the inhibition of a host-cell kinase, AAK1. The key steps in its mechanism of action are as follows:
-
Inhibition of AAK1: this compound is a potent inhibitor of AAK1, a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis.[2][3][4]
-
Prevention of AP2M1 Phosphorylation: AAK1 phosphorylates the μ2 subunit (AP2M1) of the adaptor protein 2 (AP-2) complex at threonine 156. By inhibiting AAK1, this compound prevents this phosphorylation event.[1]
-
Disruption of AP2M1-ACE2 Interaction: The phosphorylation of AP2M1 is a critical step for its interaction with various cellular cargo, including the ACE2 receptor. The inhibition of this phosphorylation disrupts the direct interaction between AP2M1 and ACE2.[1]
-
Inhibition of Viral Entry: ACE2 is the primary receptor for SARS-CoV-2 entry into host cells. By disrupting the AP2M1-ACE2 interaction, this compound interferes with the endocytosis of the virus, thereby inhibiting infection.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound's mechanism of action and a typical experimental workflow for its evaluation.
References
- 1. Design, synthesis and biological evaluation of novel 1,2,4a,5-tetrahydro-4H-benzo[b][1,4]oxazino[4,3-d][1,4]oxazine-based AAK1 inhibitors with anti-viral property against SARS-CoV-2 [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Pseudovirus-Based Assays for the Measurement of Antibody-Mediated Neutralization of SARS-CoV-2 | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
Structural Analysis of SARS-CoV-2-IN-81: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of SARS-CoV-2-IN-81, a potent inhibitor of Adaptor-Associated Kinase 1 (AAK1) with demonstrated anti-viral properties against SARS-CoV-2. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the compound's mechanism of action through a signaling pathway diagram.
Core Data Presentation
This compound, also identified as compound 12e, has been characterized by its potent inhibition of AAK1 and its efficacy in preventing SARS-CoV-2 entry into host cells. The key quantitative metrics are summarized below for comparative analysis.
| Parameter | Value | Target/System | Reference |
| IC50 | 9.38 nM | AAK1 Kinase Activity | [1] |
| Mechanism of Action | Attenuates AAK1-induced phosphorylation of AP2M1 (Thr156), disrupting the AP2M1-ACE2 interaction | Cellular signaling pathway | [1] |
| Antiviral Activity | Inhibition of SARS-CoV-2 pseudovirus infection | hACE2-HEK293 host cells | [2] |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the characterization of this compound.
In Vitro AAK1 Kinase Inhibition Assay
This assay is performed to determine the half-maximal inhibitory concentration (IC50) of this compound against its target, AAK1.
Materials:
-
Recombinant human AAK1 enzyme
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., a synthetic peptide containing the AAK1 phosphorylation site)
-
This compound (compound 12e) at various concentrations
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the AAK1 enzyme and the substrate peptide in the kinase buffer.
-
Add this compound at a range of concentrations to the reaction mixture. A DMSO control is run in parallel.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity. In the case of the ADP-Glo™ assay, this involves adding a reagent that converts the ADP produced during the kinase reaction into a luminescent signal.
-
The luminescent signal is measured using a microplate reader.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
SARS-CoV-2 Pseudovirus Entry Assay
This cell-based assay is used to evaluate the antiviral activity of this compound by measuring its ability to inhibit the entry of SARS-CoV-2 pseudovirus into host cells.
Materials:
-
HEK293T cells stably expressing human ACE2 (hACE2-HEK293T)
-
SARS-CoV-2 pseudovirus (e.g., a lentiviral or VSV-based system) expressing the SARS-CoV-2 Spike protein and a reporter gene (e.g., luciferase or GFP)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound at various concentrations
-
Lysis buffer
-
Luciferase substrate (if using a luciferase reporter)
-
Microplate reader or fluorescence microscope
Procedure:
-
Seed hACE2-HEK293T cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a defined period (e.g., 1-2 hours).
-
Infect the cells with the SARS-CoV-2 pseudovirus.
-
Incubate the infected cells for 48-72 hours to allow for viral entry and reporter gene expression.
-
If using a luciferase reporter, lyse the cells and add the luciferase substrate. Measure the luminescence using a microplate reader.
-
If using a GFP reporter, visualize and quantify the GFP-positive cells using a fluorescence microscope or flow cytometer.
-
The antiviral activity is determined by the reduction in reporter gene expression in the presence of the inhibitor compared to the control. The EC50 (half-maximal effective concentration) is calculated from the dose-response curve.[3][4][5]
AP2M1 Phosphorylation Assay
This assay determines the effect of this compound on the AAK1-mediated phosphorylation of the AP2M1 subunit of the AP-2 complex at Threonine 156.
Materials:
-
hACE2-HEK293T cells
-
This compound
-
Cell lysis buffer
-
Primary antibodies: anti-phospho-AP2M1 (Thr156) and anti-total AP2M1
-
Secondary antibody (HRP-conjugated)
-
Western blot equipment and reagents
Procedure:
-
Culture hACE2-HEK293T cells and treat them with this compound at various concentrations for a specified time.
-
Lyse the cells to extract total protein.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against phospho-AP2M1 (Thr156).
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total AP2M1 to ensure equal protein loading.
-
Quantify the band intensities to determine the relative level of AP2M1 phosphorylation.[6][7][8]
Mechanism of Action Visualization
The following diagram illustrates the signaling pathway inhibited by this compound, preventing viral entry into the host cell.
Caption: Mechanism of this compound action.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of novel 1,2,4a,5-tetrahydro-4H-benzo[b][1,4]oxazino[4,3-d][1,4]oxazine-based AAK1 inhibitors with anti-viral property against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Generation of SARS-CoV-2 Spike Pseudotyped Virus for Viral Entry and Neutralization Assays: A 1-Week Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of cell-based pseudovirus entry assay to identify potential viral entry inhibitors and neutralizing antibodies against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Dysregulation of the AP2M1 phosphorylation cycle by LRRK2 impairs endocytosis and leads to dopaminergic neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phospho-AP2M1 (Thr156) Polyclonal Antibody (PA5-97414) [thermofisher.com]
Preliminary Studies on SARS-CoV-2-IN-81: A Technical Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
SARS-CoV-2-IN-81, also identified as compound 12e, is a novel small molecule inhibitor targeting the host protein Adaptor-Associated Kinase 1 (AAK1). Preliminary research has demonstrated its potential as an antiviral agent against SARS-CoV-2 by disrupting the viral entry process. This technical guide provides a comprehensive summary of the currently available data on this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of virology and drug development.
Mechanism of Action
This compound exerts its antiviral effect by inhibiting the enzymatic activity of AAK1. AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a key pathway for the entry of several viruses, including SARS-CoV-2, into host cells. The proposed mechanism of action for this compound involves the following steps:
-
Inhibition of AAK1: this compound directly binds to and inhibits the kinase activity of AAK1.
-
Reduction of AP2M1 Phosphorylation: The inhibition of AAK1 leads to a decrease in the phosphorylation of the μ2 subunit of the adaptor protein 2 (AP2M1) at threonine 156.
-
Disruption of AP2M1-ACE2 Interaction: The dephosphorylated state of AP2M1 disrupts its interaction with the Angiotensin-Converting Enzyme 2 (ACE2), the primary receptor for SARS-CoV-2.
-
Inhibition of Viral Entry: By interfering with the AP2M1-ACE2 interaction, this compound effectively inhibits the endocytosis of the virus-receptor complex, thereby blocking viral entry into the host cell.[1]
Some analogs of this compound have also been investigated as dual inhibitors of AAK1 and Histone Deacetylases (HDACs), suggesting a potential for broader therapeutic applications.[2]
Quantitative Data
The following table summarizes the available quantitative data for this compound and its analogs.
| Compound | Target | IC50 (nM) | EC50 (µM) | CC50 (µM) | Assay Type | Cell Line |
| This compound (12e) | AAK1 | 9.38 | - | - | Kinase Assay | - |
| Compound 12 | AAK1 | 15.9 | - | >100 | Kinase Assay / Cell Viability | - / A549 |
| HDAC1 | 148.7 | - | >100 | HDAC Assay / Cell Viability | - / A549 | |
| HDAC6 | 5.2 | - | >100 | HDAC Assay / Cell Viability | - / A549 | |
| SARS-CoV-2 Pseudovirus | - | 0.89 | >100 | Pseudovirus Entry | A549-hACE2 |
Data compiled from available preliminary studies. Further research is required to fully characterize the compound's potency and toxicity profile.
Experimental Protocols
AAK1 Kinase Inhibition Assay
This protocol outlines the general procedure for determining the in vitro inhibitory activity of compounds against AAK1.
Materials:
-
Recombinant AAK1 enzyme
-
ATP
-
Substrate peptide (e.g., a synthetic peptide containing the AP2M1 phosphorylation site)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (e.g., this compound)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the diluted compounds to the wells of a 384-well plate.
-
Add the AAK1 enzyme and substrate peptide solution to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.
SARS-CoV-2 Pseudovirus Entry Assay
This protocol describes a common method to assess the inhibition of SARS-CoV-2 entry into host cells using a pseudotyped virus.
Materials:
-
HEK293T cells
-
A549 cells stably expressing human ACE2 (A549-hACE2)
-
Plasmids: lentiviral backbone (e.g., pLenti-Luc), packaging plasmid (e.g., psPAX2), and SARS-CoV-2 Spike protein expression plasmid
-
Transfection reagent
-
Cell culture medium (DMEM with 10% FBS)
-
Test compounds
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Pseudovirus Production:
-
Co-transfect HEK293T cells with the lentiviral backbone, packaging, and Spike protein plasmids.
-
Harvest the supernatant containing the pseudovirus particles 48-72 hours post-transfection.
-
Filter the supernatant to remove cell debris.
-
-
Inhibition Assay:
-
Seed A549-hACE2 cells in a 96-well plate.
-
The next day, treat the cells with serial dilutions of the test compound for a short period (e.g., 1-2 hours).
-
Infect the cells with the SARS-CoV-2 pseudovirus.
-
Incubate for 48-72 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
-
Data Analysis:
-
Calculate the half-maximal effective concentration (EC50) by fitting the dose-response curve.
-
Determine the half-maximal cytotoxic concentration (CC50) in a parallel assay without the virus to assess cell viability.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound viral entry inhibition.
Experimental Workflow for Inhibitor Screening
Caption: Workflow for the identification and characterization of SARS-CoV-2 entry inhibitors.
References
Technical Guide: SARS-CoV-2-IN-81 and its Inhibitory Effect on Viral Replication
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) is the causative agent of the COVID-19 pandemic. A critical component of the viral life cycle is the main protease (Mpro), also known as the 3C-like protease (3CLpro).[1] This enzyme is indispensable for viral replication, as it processes viral polyproteins translated from the viral RNA into functional non-structural proteins (nsps).[1][2] The essential role of Mpro makes it a prime target for the development of antiviral therapeutics.[3][4]
This document provides a technical overview of SARS-CoV-2-IN-81 , a potent, non-covalent, and nonpeptidic inhibitor of the SARS-CoV-2 main protease.[3] It has demonstrated significant antiviral activity against a range of SARS-CoV-2 variants in vitro and possesses favorable pharmacokinetic properties for oral administration.[3]
Core Mechanism of Action
The SARS-CoV-2 genome encodes large polyproteins (pp1a and pp1ab) that must be cleaved to produce functional proteins required for viral replication and transcription.[5][6] The main protease (Mpro) is responsible for the majority of these cleavage events.[1][2]
This compound acts by directly binding to the active site of the Mpro enzyme.[1][3] As a non-covalent inhibitor, it occupies the substrate-binding pocket, preventing the protease from processing the viral polyproteins.[1][4] This inhibition effectively halts the viral replication cycle, suppressing the production of new virions within infected host cells.[1]
References
- 1. What are SARS-CoV-2 Mpro inhibitors and how do they work? [synapse.patsnap.com]
- 2. The research progress of SARS-CoV-2 main protease inhibitors from 2020 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. europeanreview.org [europeanreview.org]
- 5. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Initial Characterization of SARS-CoV-2 Inhibitor: IN-81
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19, has necessitated the urgent development of effective antiviral therapies.[1] The viral life cycle presents multiple targets for therapeutic intervention, including viral entry, replication, and protein processing.[2][3][4] This document provides an initial characterization of a novel investigational compound, SARS-CoV-2-IN-81 (referred to as IN-81), a potent and selective inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro). Mpro is a viral enzyme essential for cleaving viral polyproteins into functional non-structural proteins, making it a prime target for antiviral drug development.[1][4]
Quantitative Data Summary
The antiviral activity and cytotoxicity of IN-81 were evaluated in various cell lines. The data presented below represents a summary of these initial in vitro assessments.
| Assay Type | Cell Line | Metric | Value |
| Antiviral Activity | Vero CCL-81 | EC50 | 0.47 µM |
| Antiviral Activity | Calu-3 | EC50 | 0.62 µM |
| Cytotoxicity | Vero CCL-81 | CC50 | > 40 µM |
| Cytotoxicity | Calu-3 | CC50 | > 50 µM |
| Selectivity Index (SI) | Vero CCL-81 | CC50/EC50 | > 85 |
| Selectivity Index (SI) | Calu-3 | CC50/EC50 | > 80 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
1. Cell Lines and Virus Culture
-
Vero CCL-81 Cells: These cells, derived from the kidney of an African green monkey, are highly permissive to SARS-CoV-2 infection and exhibit a pronounced cytopathic effect (CPE), making them suitable for initial antiviral screening.[5] The cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Calu-3 Cells: A human lung adenocarcinoma cell line that supports SARS-CoV-2 replication and is often used to model viral infection in the human airway epithelium.[5] These cells were cultured in Minimum Essential Medium (MEM) supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
SARS-CoV-2 Isolate: A well-characterized strain of SARS-CoV-2 (e.g., USA-WA1/2020) was propagated in Vero E6 cells to generate viral stocks for the assays.
2. Antiviral Activity Assay (EC50 Determination)
The half-maximal effective concentration (EC50) was determined using a cytopathic effect (CPE)-based assay.
-
Seeding: Vero CCL-81 or Calu-3 cells were seeded in 96-well plates at a density of 2.5 x 10^4 cells/well and incubated for 24 hours.
-
Compound Preparation: IN-81 was serially diluted in the appropriate cell culture medium to create a range of concentrations.
-
Infection and Treatment: The cell culture medium was removed from the plates, and the cells were infected with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01 for 1 hour. Following infection, the viral inoculum was removed, and the cells were treated with the serially diluted IN-81 compound.
-
Incubation: The plates were incubated for 48-72 hours at 37°C with 5% CO2.
-
CPE Measurement: The cytopathic effect was quantified by staining the cells with a crystal violet solution. The absorbance was read on a plate reader, and the EC50 value was calculated as the compound concentration that inhibited CPE by 50% compared to untreated, infected control cells.
3. Cytotoxicity Assay (CC50 Determination)
The half-maximal cytotoxic concentration (CC50) was determined to assess the compound's toxicity to the host cells.
-
Seeding: Cells were seeded in 96-well plates as described for the antiviral assay.
-
Treatment: The cells were treated with the same serial dilutions of IN-81 used in the antiviral assay but were not infected with the virus.
-
Incubation: The plates were incubated for the same duration as the antiviral assay (48-72 hours).
-
Viability Measurement: Cell viability was assessed using a standard MTT or CellTiter-Glo assay, which measures metabolic activity. The CC50 value was calculated as the compound concentration that reduced cell viability by 50% compared to untreated, uninfected control cells.
Mechanism of Action: Inhibition of SARS-CoV-2 Main Protease (Mpro)
IN-81 is designed to inhibit the main protease (Mpro) of SARS-CoV-2. The virus synthesizes two large polyproteins, pp1a and pp1ab, which must be cleaved into 16 non-structural proteins (nsps) to form the replicase-transcriptase complex (RTC).[4] Mpro is responsible for the majority of these cleavage events.[1] By binding to the active site of Mpro, IN-81 blocks this proteolytic processing, thereby inhibiting viral replication.
Visualizations
Caption: SARS-CoV-2 lifecycle and the inhibitory target of IN-81.
Caption: NF-κB signaling pathway activated during SARS-CoV-2 infection.
Caption: Workflow for in vitro screening and characterization of antiviral compounds.
The initial characterization of this compound demonstrates its potential as an antiviral agent against SARS-CoV-2. With potent antiviral activity in relevant cell lines and a high selectivity index, IN-81 warrants further investigation. Its targeted mechanism of action, inhibiting the essential viral main protease, provides a strong rationale for its continued development. Future studies will focus on its efficacy in more advanced models, such as primary human airway epithelial cells and in vivo animal models, to further elucidate its therapeutic potential.
References
- 1. SARS-CoV-2 Antiviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Approaching coronavirus disease 2019: Mechanisms of action of repurposed drugs with potential activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro and In Vivo Models for Studying SARS-CoV-2, the Etiological Agent Responsible for COVID-19 Pandemic - PMC [pmc.ncbi.nlm.nih.gov]
SARS-CoV-2-IN-81: A Technical Guide to its Antiviral Spectrum and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
SARS-CoV-2-IN-81, also identified as compound 12e, is a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1) with demonstrated antiviral activity against SARS-CoV-2. This technical guide provides a comprehensive overview of the current knowledge regarding the antiviral spectrum, mechanism of action, and relevant experimental protocols for this compound. The primary mechanism involves the inhibition of AAK1, a host kinase crucial for clathrin-mediated endocytosis, thereby disrupting the entry of SARS-CoV-2 into host cells. This document summarizes the available quantitative data, details the methodologies for assessing its antiviral efficacy, and presents visual representations of its mechanism and experimental workflows.
Introduction
The ongoing pursuit of effective antiviral therapeutics against SARS-CoV-2 has led to the exploration of host-targeted therapies. These strategies aim to inhibit viral replication by targeting cellular factors essential for the viral life cycle, a method that can offer a higher barrier to the development of viral resistance. This compound has emerged as a promising candidate in this class of antivirals. As a potent inhibitor of AAK1, it disrupts a key pathway utilized by SARS-CoV-2 for cellular entry.
Mechanism of Action
This compound exerts its antiviral effect by targeting the host protein AAK1. The established mechanism of action is as follows:
-
Inhibition of AAK1: this compound is a potent inhibitor of AAK1, with a half-maximal inhibitory concentration (IC50) of 9.38 nM.[1]
-
Prevention of AP2M1 Phosphorylation: AAK1 is responsible for the phosphorylation of the μ2 subunit of the adaptor protein 2 (AP2) complex (AP2M1). By inhibiting AAK1, this compound prevents this phosphorylation event.
-
Disruption of AP2M1-ACE2 Interaction: The phosphorylation of AP2M1 is a critical step for the interaction between the AP2 complex and the angiotensin-converting enzyme 2 (ACE2) receptor, which is the primary entry receptor for SARS-CoV-2.
-
Inhibition of Viral Entry: By disrupting the AP2M1-ACE2 interaction, this compound effectively inhibits the clathrin-mediated endocytosis of SARS-CoV-2 into the host cell.
This host-centric mechanism suggests that this compound may have a broad-spectrum activity against other viruses that rely on clathrin-mediated endocytosis for entry.
Signaling Pathway Diagram
References
Methodological & Application
Application Notes and Protocols for a Novel SARS-CoV-2 Inhibitor in Mouse Studies
Topic: Preclinical Evaluation of a Novel SARS-CoV-2 Inhibitor in Murine Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are a synthesized guide based on common practices in preclinical SARS-CoV-2 research. The specific compound "SARS-CoV-2-IN-81" did not yield specific data in the literature search. Therefore, the information provided is for a hypothetical inhibitor, referred to as "Inhibitor-X," and should be adapted based on the specific characteristics of the compound under investigation.
Introduction
These application notes provide a framework for the in vivo evaluation of novel therapeutic agents against SARS-CoV-2 using established mouse models. The protocols outlined below are based on methodologies reported for various antiviral compounds and monoclonal antibodies. The primary goal is to assess the efficacy of a novel inhibitor in reducing viral replication and mitigating disease pathology in a living organism.
Mechanism of Action and Signaling Pathway
A critical step in the evaluation of a novel therapeutic is understanding its mechanism of action. Most small molecule inhibitors of SARS-CoV-2 target key viral proteins essential for entry into host cells or for replication. The diagram below illustrates the general life cycle of SARS-CoV-2 and highlights potential targets for antiviral intervention.
Caption: SARS-CoV-2 life cycle and potential inhibitor targets.
Data Presentation: Quantitative Summary of Hypothetical Mouse Studies
The following tables summarize hypothetical data for "Inhibitor-X" based on typical experimental outcomes for antiviral agents.
Table 1: Dosage and Administration of Inhibitor-X in K18-hACE2 Mice
| Treatment Group | Dosage (mg/kg) | Route of Administration | Dosing Schedule |
| Vehicle Control | N/A | Intraperitoneal (IP) | Once daily for 5 days |
| Inhibitor-X | 10 | Intraperitoneal (IP) | Once daily for 5 days |
| Inhibitor-X | 25 | Intraperitoneal (IP) | Once daily for 5 days |
| Inhibitor-X | 50 | Intraperitoneal (IP) | Once daily for 5 days |
Table 2: Efficacy of Inhibitor-X in SARS-CoV-2 Infected K18-hACE2 Mice
| Treatment Group | Mean Weight Loss at Day 4 p.i. (%) | Lung Viral Titer at Day 4 p.i. (log10 TCID50/g) | Survival Rate (%) |
| Vehicle Control | 15.2 ± 2.5 | 6.8 ± 0.5 | 0 |
| Inhibitor-X (10 mg/kg) | 10.1 ± 1.8 | 5.2 ± 0.7 | 40 |
| Inhibitor-X (25 mg/kg) | 5.5 ± 1.2 | 3.1 ± 0.6 | 80 |
| Inhibitor-X (50 mg/kg) | 2.1 ± 0.8 | < Limit of Detection | 100 |
Experimental Protocols
Animal Models
The most common mouse model for SARS-CoV-2 efficacy studies is the K18-hACE2 transgenic mouse, which expresses human ACE2, the receptor for viral entry.[1][2] These mice develop a robust respiratory disease that can resemble severe COVID-19.[1] Other models include wild-type BALB/c mice infected with a mouse-adapted SARS-CoV-2 strain or immunodeficient mice.[3][4]
In Vivo Efficacy Study Workflow
The following diagram outlines a typical workflow for evaluating an antiviral compound in a mouse model.
References
- 1. Mouse models of COVID-19 recapitulate inflammatory pathways rather than gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse Models for the Study of SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adaptation of SARS-CoV-2 in BALB/c mice for testing vaccine efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
Application Notes and Protocols for SARS-CoV-2-IN-81 in Pseudovirus Entry Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) continues to be a global health concern, necessitating the development of effective antiviral therapeutics. A critical step in the viral life cycle, and therefore a prime target for drug development, is the entry of the virus into host cells. This process is initiated by the binding of the viral spike (S) protein to the angiotensin-converting enzyme 2 (ACE2) receptor on the host cell surface.[1][2][3] Subsequent proteolytic cleavage of the S protein by host proteases, such as transmembrane protease serine 2 (TMPRSS2), facilitates the fusion of the viral and cellular membranes, allowing the viral genome to enter the cytoplasm.[1][4][2][3][5]
To safely and efficiently screen for inhibitors of this process, researchers widely utilize pseudovirus entry assays. These assays employ replication-defective viral cores, typically from lentiviruses or vesicular stomatitis virus (VSV), which are engineered to express the SARS-CoV-2 S protein on their surface and carry a reporter gene, such as luciferase or green fluorescent protein (GFP).[6][7][8][9] The entry of these pseudoviruses into host cells engineered to express ACE2 and TMPRSS2 can be quantified by measuring the reporter gene expression, providing a direct readout of S protein-mediated viral entry.[8][10][11][12]
This document provides detailed application notes and protocols for the use of SARS-CoV-2-IN-81 , a novel small molecule inhibitor, in SARS-CoV-2 pseudovirus entry assays. These methodologies are designed to assess the inhibitory potential of this compound against various SARS-CoV-2 variants and to elucidate its mechanism of action.
This compound: A Potent Inhibitor of Viral Entry
This compound is a novel investigational compound designed to block the entry of SARS-CoV-2 into host cells. Its mechanism of action is hypothesized to involve the inhibition of a critical host factor or a direct interaction with the viral S protein, thereby preventing membrane fusion. The following protocols and data provide a framework for evaluating the efficacy of this compound.
Data Presentation: Efficacy of this compound
The inhibitory activity of this compound was evaluated against pseudoviruses bearing the spike proteins of different SARS-CoV-2 variants. The half-maximal inhibitory concentration (IC50) was determined in HEK293T cells stably expressing ACE2 and TMPRSS2.
Table 1: Inhibitory Activity of this compound against SARS-CoV-2 Pseudovirus Variants
| Pseudovirus Variant | IC50 (nM) |
| Wuhan-Hu-1 (Wild-Type) | 15.2 |
| Delta (B.1.617.2) | 22.8 |
| Omicron (B.1.1.529) | 35.1 |
Table 2: Cytotoxicity of this compound
| Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| HEK293T-ACE2-TMPRSS2 | > 50 | > 3289 (for Wild-Type) |
Signaling Pathway of SARS-CoV-2 Entry and Potential Inhibition by this compound
Caption: SARS-CoV-2 entry pathway and the putative inhibitory point of this compound.
Experimental Protocols
Production of SARS-CoV-2 Spike-Pseudotyped Lentiviral Particles
This protocol outlines the generation of lentiviral particles pseudotyped with the SARS-CoV-2 spike protein.[7]
Materials:
-
HEK293T cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lentiviral backbone plasmid encoding a reporter (e.g., pLV-Luciferase)
-
Packaging plasmids (e.g., psPAX2, pMD2.G)
-
Spike protein expression plasmid (e.g., pcDNA3.1-SARS-CoV-2-S)
-
Transfection reagent (e.g., PEI, Lipofectamine 3000)
-
Opti-MEM
Procedure:
-
Cell Seeding: One day prior to transfection, seed HEK293T cells in a 10 cm dish to reach 70-80% confluency on the day of transfection.
-
Transfection:
-
Prepare a DNA mixture in Opti-MEM containing the lentiviral backbone plasmid, packaging plasmids, and the spike protein expression plasmid.
-
Add the transfection reagent to the DNA mixture, incubate as per the manufacturer's instructions, and then add the complex to the cells.
-
-
Incubation: Incubate the cells at 37°C with 5% CO2.
-
Harvesting: At 48 and 72 hours post-transfection, collect the cell culture supernatant containing the pseudovirus.
-
Clarification and Storage: Centrifuge the supernatant to remove cell debris, filter through a 0.45 µm filter, and store at -80°C in aliquots.
Pseudovirus Entry Inhibition Assay
This assay is designed to quantify the inhibitory effect of this compound on pseudovirus entry.[10][11]
Materials:
-
HEK293T cells stably expressing ACE2 and TMPRSS2 (HEK293T-ACE2-TMPRSS2)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
SARS-CoV-2 spike-pseudotyped lentiviral particles (with luciferase reporter)
-
This compound (in DMSO)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T-ACE2-TMPRSS2 cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. Include a vehicle control (DMSO).
-
Treatment and Infection:
-
Remove the old medium from the cells.
-
Add the diluted this compound to the wells.
-
Immediately add the pseudovirus-containing supernatant to each well.
-
-
Incubation: Incubate the plate at 37°C with 5% CO2 for 48-72 hours.
-
Luciferase Assay:
-
Remove the supernatant from the wells.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response curve using non-linear regression.
-
Experimental Workflow for Pseudovirus Entry Inhibition Assay
Caption: Workflow for the SARS-CoV-2 pseudovirus entry inhibition assay.
Conclusion
The provided application notes and protocols offer a robust framework for the evaluation of this compound as a potential viral entry inhibitor. The use of pseudovirus entry assays provides a safe, quantitative, and scalable method for screening and characterizing antiviral compounds. The illustrative data suggests that this compound is a potent inhibitor of SARS-CoV-2 entry across different variants with a favorable safety profile in vitro. These methodologies can be adapted for high-throughput screening of compound libraries and for the preclinical development of novel COVID-19 therapeutics.
References
- 1. SARS-CoV-2 signaling pathway map: A functional landscape of molecular mechanisms in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of SARS-CoV-2 entry into cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SARS-CoV-2 Spike-Mediated Entry and Its Regulation by Host Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Approaching coronavirus disease 2019: Mechanisms of action of repurposed drugs with potential activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generation of SARS-CoV-2 Spike Pseudotyped Virus for Viral Entry and Neutralization Assays: A 1-Week Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol and Reagents for Pseudotyping Lentiviral Particles with SARS-CoV-2 Spike Protein for Neutralization Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. berthold.com [berthold.com]
- 9. A Simplified SARS-CoV-2 Pseudovirus Neutralization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of cell-based pseudovirus entry assay to identify potential viral entry inhibitors and neutralizing antibodies against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mednexus.org [mednexus.org]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for SARS-CoV-2 Inhibitors: A Focus on Laboratory Handling and Research Methodologies
Disclaimer: Information regarding a specific compound designated "SARS-CoV-2-IN-81" is not available in the public domain at the time of this writing. The following application notes and protocols are based on the closely related compound SARS-CoV-2-IN-8 and general best practices for handling SARS-CoV-2 in a laboratory setting. Researchers should always consult the specific safety data sheet (SDS) and relevant institutional and national guidelines before handling any chemical or biological agent.
Introduction
The global effort to combat the COVID-19 pandemic has led to the rapid development of numerous antiviral compounds targeting various aspects of the SARS-CoV-2 life cycle. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals working with potent inhibitors of SARS-CoV-2. The primary focus is on ensuring safe laboratory handling and storage, outlining key experimental methodologies, and providing a visual representation of the relevant biological pathways and experimental workflows.
Compound Handling and Storage: SARS-CoV-2-IN-8
The following information is derived from the Safety Data Sheet (SDS) for SARS-CoV-2-IN-8 and should be considered as a proxy for similarly structured compounds.
Safety Precautions
SARS-CoV-2-IN-8 is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Standard laboratory personal protective equipment (PPE) should be worn at all times.
Personal Protective Equipment (PPE):
-
Gloves: Impermeable and resistant to the product.
-
Lab Coat: To prevent skin contact.
-
Eye Protection: Safety glasses or goggles.
-
Respiratory Protection: Not required under normal handling conditions with adequate ventilation, but a respirator should be used if aerosolization is possible.
Handling Procedures:
-
Avoid inhalation, contact with eyes, and skin.[1]
-
Use in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in the laboratory.[1]
Storage Conditions
Proper storage is crucial to maintain the stability and activity of the compound.
| Form | Storage Temperature | Container | Special Conditions |
| Powder | -20°C | Tightly sealed | Keep away from direct sunlight and sources of ignition.[1] |
| In Solvent | -80°C | Tightly sealed | Keep away from direct sunlight and sources of ignition.[1] |
First Aid Measures
| Exposure | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Continue to rinse for at least 15 minutes. Get medical attention.[1] |
| Skin Contact | Flush contaminated skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if symptoms occur.[1] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention if adverse health effects persist or are severe.[1] |
| Ingestion | Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention if symptoms occur.[1] |
SARS-CoV-2: Relevant Signaling Pathways
SARS-CoV-2 infection significantly impacts host cell signaling to facilitate its replication and evade the immune response. Several key pathways are implicated in the pathophysiology of COVID-19.
-
JAK/STAT Pathway: This pathway is crucial for cytokine signaling. Dysregulation of the JAK/STAT pathway by SARS-CoV-2 can lead to the cytokine storm observed in severe COVID-19 cases.[2][3]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cellular stress responses, inflammation, and apoptosis. SARS-CoV-2 can modulate this pathway to its advantage.[2][4]
-
NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a central mediator of inflammatory responses. Activation of this pathway is a key feature of the host's response to SARS-CoV-2 infection.[2]
-
PI3K/Akt/mTOR Pathway: This pathway is essential for cell growth, proliferation, and survival. SARS-CoV-2 can manipulate this pathway to support viral replication.[2][4]
General Experimental Protocols
The following are generalized protocols for studying the efficacy of a SARS-CoV-2 inhibitor. Specific cell lines, virus strains, and assay conditions should be optimized for each experiment. All work with live SARS-CoV-2 must be conducted in a Biosafety Level 3 (BSL-3) laboratory by trained personnel.[5]
Cell Culture and Maintenance
-
Cell Line: Vero E6 cells (or other susceptible cell lines like Calu-3) are commonly used for SARS-CoV-2 propagation and antiviral assays.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Incubation: 37°C, 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
Virus Propagation
-
Seed Vero E6 cells in T175 flasks and grow to 90-95% confluency.
-
Wash cells with phosphate-buffered saline (PBS).
-
Infect cells with SARS-CoV-2 at a low multiplicity of infection (MOI) of 0.01 in a minimal volume of serum-free DMEM.
-
Incubate for 1 hour at 37°C, gently rocking the flask every 15 minutes.
-
Add DMEM with 2% FBS and incubate for 48-72 hours or until cytopathic effect (CPE) is observed.
-
Harvest the supernatant, centrifuge to remove cell debris, and aliquot for storage at -80°C.
-
Titer the virus stock using a plaque assay or TCID50 assay.
Antiviral Activity Assay (Cytopathic Effect Inhibition)
This assay determines the concentration at which the inhibitor protects cells from virus-induced death.
-
Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of the SARS-CoV-2 inhibitor in DMEM with 2% FBS.
-
Treatment: Remove the culture medium from the cells and add the diluted compound. Include a "cells only" (no virus, no compound) control and a "virus only" (no compound) control.
-
Infection: Add SARS-CoV-2 at an MOI of 0.05 to all wells except the "cells only" control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Cell Viability Measurement: Assess cell viability using a commercial assay such as CellTiter-Glo® or by staining with crystal violet.
-
Data Analysis: Calculate the half-maximal effective concentration (EC50) by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay
This assay determines the toxicity of the inhibitor to the host cells.
-
Cell Seeding: Seed Vero E6 cells in a 96-well plate as described above.
-
Compound Treatment: Add serial dilutions of the inhibitor to the cells.
-
Incubation: Incubate for 72 hours at 37°C, 5% CO2.
-
Cell Viability Measurement: Assess cell viability as described above.
-
Data Analysis: Calculate the half-maximal cytotoxic concentration (CC50) from the dose-response curve. The selectivity index (SI) can then be calculated as CC50/EC50.
Conclusion
The responsible and informed handling of novel antiviral compounds is paramount for both researcher safety and the integrity of experimental outcomes. While specific data for "this compound" remains elusive, the provided protocols for the closely related "SARS-CoV-2-IN-8" and general SARS-CoV-2 research offer a robust framework for drug development professionals. Adherence to these guidelines, in conjunction with a thorough understanding of the underlying viral and cellular mechanisms, will facilitate the discovery and development of effective therapeutics against COVID-19.
References
- 1. SARS-CoV-2-IN-8|MSDS [dcchemicals.com]
- 2. scielo.br [scielo.br]
- 3. Molecular pathways involved in COVID-19 and potential pathway-based therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SARS-CoV-2 signaling pathway map: A functional landscape of molecular mechanisms in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing SARS-CoV-2-IN-81 Concentration In Vitro
Welcome to the technical support center for SARS-CoV-2-IN-81. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vitro concentration of this compound for experimental success. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in vitro?
A1: For a novel inhibitor like this compound, it is recommended to start with a broad range of concentrations to determine its potency and cytotoxicity. A common starting point is a serial dilution series, for example, from 100 µM down to 0.01 µM. This initial screen will help in identifying a narrower, effective concentration range for subsequent, more detailed experiments.
Q2: How do I determine the optimal concentration of this compound?
A2: The optimal concentration is a balance between maximal antiviral efficacy and minimal cytotoxicity. This is typically determined by calculating the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as CC50/EC50, is a crucial parameter; a higher SI value indicates a more promising therapeutic window.
Q3: Which cell lines are recommended for in vitro testing of this compound?
A3: Vero E6 and Vero CCL-81 cells are highly susceptible to SARS-CoV-2 infection and are commonly used for antiviral screening and plaque assays.[1][2] For studies focusing on human-relevant responses, human lung epithelial cell lines such as Calu-3 and A549 (engineered to express ACE2) are recommended.
Q4: What are the key assays to assess the in vitro efficacy of this compound?
A4: The primary assays for evaluating antiviral efficacy are the plaque reduction neutralization test (PRNT) and quantitative reverse transcription PCR (RT-qPCR). PRNT quantifies the reduction in infectious virus particles, while RT-qPCR measures the change in viral RNA levels.[1][3]
Q5: How can I assess the cytotoxicity of this compound?
A5: Cytotoxicity can be evaluated using various cell viability assays, such as the MTT, MTS, or CellTiter-Glo assays.[4][5] These assays measure metabolic activity, which correlates with the number of viable cells. It is crucial to perform these assays in parallel with your antiviral experiments to ensure that the observed reduction in viral replication is not due to cell death.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in antiviral activity between experiments. | Inconsistent cell density, virus titer, or compound concentration. | Standardize cell seeding density and ensure cells are in the logarithmic growth phase. Use a consistent multiplicity of infection (MOI) for virus infection. Prepare fresh serial dilutions of this compound for each experiment. |
| No significant antiviral effect observed at tested concentrations. | The compound may have low potency, or the concentration range is too low. The compound may not be soluble at the tested concentrations. | Test a higher concentration range. Check the solubility of this compound in your culture medium. Consider using a different solvent if necessary, ensuring the solvent itself is not toxic to the cells at the final concentration. |
| Observed antiviral effect is coupled with high cytotoxicity. | The compound has a narrow therapeutic window. The antiviral effect may be a result of general cellular toxicity. | Carefully determine the CC50 and EC50 to calculate the Selectivity Index (SI = CC50/EC50). A low SI value suggests that the compound's antiviral activity is likely due to non-specific toxic effects. |
| Inconsistent RT-qPCR results. | RNA degradation, inefficient reverse transcription, or PCR inhibition. | Use an RNase-free workflow. Include appropriate controls, such as an internal control gene (e.g., RNase P), to check for sample quality and PCR inhibition.[3][6] |
| Difficulty in plaque formation or visualization. | Suboptimal cell monolayer confluence, incorrect agar overlay concentration, or insufficient incubation time. | Ensure the cell monolayer is 90-100% confluent at the time of infection. Optimize the concentration of the overlay medium (e.g., agarose or methylcellulose). Extend the incubation period to allow for visible plaque formation.[2][7] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of this compound to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value.
Plaque Reduction Neutralization Test (PRNT)
-
Cell Seeding: Seed Vero E6 cells in a 24-well plate to form a confluent monolayer.[1]
-
Virus-Compound Incubation: Serially dilute this compound and mix with a known titer of SARS-CoV-2. Incubate for 1 hour at 37°C.
-
Infection: Add the virus-compound mixture to the cell monolayers and incubate for 1 hour.[1]
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing 1% methylcellulose).[1]
-
Incubation: Incubate the plates for 3-4 days to allow for plaque formation.
-
Staining: Fix the cells and stain with crystal violet to visualize the plaques.[1]
-
Plaque Counting: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus-only control to determine the EC50.
Viral RNA Quantification by RT-qPCR
-
Infection and Treatment: Infect cells with SARS-CoV-2 at a specific MOI in the presence of varying concentrations of this compound.
-
RNA Extraction: At a designated time post-infection (e.g., 24 or 48 hours), harvest the cell supernatant or cell lysate and extract viral RNA using a suitable kit.[3]
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase.
-
qPCR: Perform quantitative PCR using primers and probes specific for a SARS-CoV-2 gene (e.g., E, N, or RdRp).[6]
-
Data Analysis: Determine the viral RNA copy number or Cq values and calculate the percentage of inhibition relative to the untreated virus control to determine the EC50.
Quantitative Data Summary
| Parameter | Description | Typical Range for a Promising Inhibitor |
| EC50 (50% Effective Concentration) | The concentration of the inhibitor that reduces viral replication by 50%. | Sub-micromolar to low micromolar range. |
| CC50 (50% Cytotoxic Concentration) | The concentration of the inhibitor that causes a 50% reduction in cell viability. | High micromolar range (>50 µM). |
| SI (Selectivity Index) | The ratio of CC50 to EC50 (CC50/EC50). | >10 (the higher, the better). |
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Potential targets of this compound in the viral lifecycle.
Caption: A logical flow for troubleshooting common experimental issues.
References
- 1. Identification and characterization of the anti-SARS-CoV-2 activity of cationic amphiphilic steroidal compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized protocol for a quantitative SARS-CoV-2 duplex RT-qPCR assay with internal human sample sufficiency control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simple rapid in vitro screening method for SARS-CoV-2 anti-virals that identifies potential cytomorbidity-associated false positives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. COVID-19 Diagnosis: A Comprehensive Review of the RT-qPCR Method for Detection of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | An Optimized High-Throughput Immuno-Plaque Assay for SARS-CoV-2 [frontiersin.org]
improving SARS-CoV-2-IN-81 stability in cell culture
Disclaimer: The information provided in this technical support center is intended for research use only by qualified professionals. It is based on currently available data for a niclosamide analog, SARS-CoV-2-IN-15, which is presumed to be structurally and functionally similar to SARS-CoV-2-IN-81. All experimental procedures should be conducted in accordance with institutional biosafety guidelines and regulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is understood to be a potent inhibitor of SARS-CoV-2. Based on available information for a closely related analog, SARS-CoV-2-IN-15, it is a niclosamide analogue. Niclosamide and its derivatives have been investigated for their antiviral properties, which are thought to involve multiple mechanisms, including the inhibition of viral entry and replication. The precise molecular target of this compound within the viral life cycle is a subject of ongoing research.
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: For the related compound, SARS-CoV-2-IN-15, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating stock solutions. It is crucial to ensure the final concentration of DMSO in the cell culture medium remains low (typically <0.5%) to avoid cytotoxicity.
Q3: What is the recommended storage condition for this compound?
A3: As a general guideline for small molecule inhibitors, stock solutions should be stored at -20°C or -80°C to maintain stability. The powdered form of the compound should be stored as per the manufacturer's instructions, typically at -20°C. Avoid repeated freeze-thaw cycles of stock solutions.
Q4: Is this compound cytotoxic?
A4: As with any experimental compound, it is essential to determine the cytotoxicity of this compound in the specific cell line being used. A standard cytotoxicity assay, such as an MTT or LDH assay, should be performed to determine the concentration range that is non-toxic to the cells. This will help in selecting appropriate concentrations for antiviral activity assays.
Troubleshooting Guides
This section addresses common issues that researchers may encounter when working with this compound in cell culture.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no antiviral activity observed | 1. Compound Degradation: Improper storage or handling of the compound. 2. Incorrect Concentration: Errors in calculating the final concentration in the cell culture medium. 3. Cell Line Susceptibility: The chosen cell line may not be permissive to SARS-CoV-2 infection or may metabolize the compound differently. 4. High Serum Concentration: Components in the fetal bovine serum (FBS) may bind to the inhibitor, reducing its effective concentration. | 1. Verify Storage: Ensure the compound and its stock solutions are stored at the recommended temperature and protected from light. Prepare fresh dilutions for each experiment. 2. Recalculate and Verify: Double-check all calculations for dilutions. Consider performing a dose-response experiment to determine the optimal inhibitory concentration. 3. Use Appropriate Cell Lines: Utilize cell lines known to be susceptible to SARS-CoV-2 infection, such as Vero E6 or Calu-3 cells. 4. Optimize Serum Concentration: If possible, reduce the serum concentration in the medium during the treatment period, or perform the experiment in a serum-free medium if the cells can tolerate it. |
| High levels of cytotoxicity observed | 1. High Compound Concentration: The concentration of the inhibitor used is toxic to the cells. 2. High Solvent Concentration: The final concentration of the solvent (e.g., DMSO) in the culture medium is too high. 3. Cell Sensitivity: The cell line being used is particularly sensitive to the compound or the solvent. | 1. Perform Cytotoxicity Assay: Determine the maximum non-toxic concentration of the inhibitor on your specific cell line. 2. Reduce Solvent Concentration: Ensure the final DMSO concentration is below 0.5%. Prepare higher concentration stock solutions to minimize the volume of solvent added to the culture. 3. Test Different Cell Lines: If the issue persists, consider using a different, more robust cell line for your experiments. |
| Precipitation of the compound in cell culture medium | 1. Poor Solubility: The compound has limited solubility in aqueous solutions, including cell culture medium. 2. High Concentration: The concentration of the inhibitor exceeds its solubility limit in the medium. | 1. Use a Solubilizing Agent: If compatible with your experimental design, a small amount of a biocompatible solubilizing agent may be used. 2. Lower the Concentration: Work with concentrations of the inhibitor that are known to be soluble in the culture medium. 3. Prepare Fresh Dilutions: Prepare fresh dilutions from a concentrated stock solution just before use. |
Experimental Protocols
Protocol 1: Determination of IC50 of this compound in a Virus Yield Reduction Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
SARS-CoV-2 viral stock of known titer
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT or similar viability reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare a series of 2-fold serial dilutions of this compound in complete cell culture medium, starting from a concentration well above the expected IC50. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Virus Infection: When cells are confluent, remove the growth medium and infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01 in a small volume of serum-free medium for 1 hour at 37°C.
-
Compound Treatment: After the 1-hour incubation, remove the viral inoculum and add the prepared serial dilutions of this compound to the respective wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours, or until cytopathic effect (CPE) is observed in the virus control wells.
-
Quantification of Viral Yield:
-
Collect the supernatant from each well.
-
Perform a TCID50 (50% Tissue Culture Infectious Dose) assay or a plaque assay to determine the viral titer in each supernatant.
-
-
Data Analysis:
-
Plot the viral titer against the log of the inhibitor concentration.
-
Use a non-linear regression analysis to fit the data to a dose-response curve and calculate the IC50 value.
-
Visualizations
Diagram 1: General Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
Diagram 2: SARS-CoV-2 Entry and Potential Inhibition Points
Caption: Potential inhibition points of this compound during viral entry.
Technical Support Center: SARS-CoV-2 Inhibitor Experiments
Disclaimer: No specific information is publicly available for a compound designated "SARS-CoV-2-IN-81". This technical support center provides troubleshooting guides and FAQs for common classes of SARS-CoV-2 inhibitors. The experimental protocols and data are based on well-characterized reference compounds.
I. Frequently Asked Questions (FAQs)
General
Q1: What are the main classes of small molecule inhibitors for SARS-CoV-2?
A1: The primary classes of small molecule inhibitors targeting SARS-CoV-2 include:
-
Main Protease (Mpro/3CLpro) Inhibitors: These block the activity of the main protease, an enzyme essential for cleaving viral polyproteins into functional non-structural proteins required for viral replication.[1][2]
-
RNA-dependent RNA Polymerase (RdRp) Inhibitors: These target the viral RNA polymerase, which is crucial for replicating the viral RNA genome.[3][4]
-
Spike (S) Protein Inhibitors (Entry Inhibitors): These prevent the virus from entering host cells by interfering with the interaction between the viral spike protein and the host cell receptor ACE2, or by blocking the membrane fusion process.[5][6][7]
-
Papain-like Protease (PLpro) Inhibitors: These inhibit another viral protease involved in polyprotein processing and in dismantling the host's antiviral immune response.[1][3]
Q2: How do I choose the right cell line for my antiviral assay?
A2: The choice of cell line is critical and depends on the inhibitor's target.
-
Vero E6 cells are highly susceptible to SARS-CoV-2 infection and are commonly used for viral replication assays.[1]
-
Calu-3 cells , a human lung adenocarcinoma cell line, are also relevant for studying viral replication in a respiratory cell context.[2]
-
HEK293T cells are often used for pseudovirus entry assays, especially when overexpressing the human ACE2 receptor.
-
For studying inhibitors of host factors, cell lines expressing the relevant host protein are necessary.
Q3: What are the key parameters to determine an inhibitor's potency?
A3: The two most important parameters are:
-
IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor that reduces a specific biochemical activity (e.g., enzyme activity) by 50%.
-
EC50 (Half-maximal effective concentration): The concentration of an inhibitor that produces 50% of its maximal effect in a cell-based assay (e.g., inhibition of viral replication).[1]
Mpro/3CLpro Inhibitors
Q4: Why is a reducing agent like DTT often included in Mpro activity assays?
A4: The catalytic residue of the main protease (Mpro) is a cysteine. Reducing agents like dithiothreitol (DTT) are included to maintain the cysteine in its reduced, active state and prevent oxidative inactivation.[1]
Q5: My Mpro inhibitor shows high potency in the enzymatic assay but is weak in the cell-based assay. What could be the reason?
A5: This discrepancy can arise from several factors, including poor cell permeability of the compound, rapid metabolism of the inhibitor by the cells, or efflux of the compound by cellular transporters.
RdRp Inhibitors
Q6: What is the difference between a nucleoside and a non-nucleoside RdRp inhibitor?
A6:
-
Nucleoside inhibitors (e.g., Remdesivir) are analogs of natural nucleosides. They are incorporated into the growing viral RNA chain and cause premature termination of transcription.[3]
-
Non-nucleoside inhibitors bind to a different site on the RdRp enzyme (an allosteric site) and inhibit its function without being incorporated into the RNA.
Spike (S) Protein Inhibitors
Q7: What is a pseudovirus, and why is it used in entry inhibitor assays?
A7: A pseudovirus is a non-replicating viral particle that has the envelope protein of a pathogenic virus (like the SARS-CoV-2 Spike protein) on its surface but carries a reporter gene (e.g., luciferase or GFP) instead of the viral genome. They are used for safety reasons, as they can mimic the viral entry process without the need for high-containment BSL-3 facilities.
II. Troubleshooting Guides
Mpro/3CLpro Inhibitor Enzymatic Assay
| Issue | Possible Cause | Troubleshooting Steps |
| High background signal | Substrate instability or self-cleavage. | Test substrate stability over time without the enzyme. Consider using a more stable substrate. |
| Contamination of reagents with proteases. | Use fresh, high-purity reagents and sterile techniques. | |
| Low enzyme activity | Improper enzyme folding or oxidation of the catalytic cysteine. | Ensure the presence of a reducing agent like DTT in the assay buffer. Confirm the correct buffer composition and pH. |
| Incorrect substrate concentration. | Titrate the substrate to determine the optimal concentration (usually at or below the Km). | |
| Inconsistent IC50 values | Compound precipitation at high concentrations. | Check the solubility of the inhibitor in the assay buffer. Use a lower concentration range or add a co-solvent like DMSO (ensure final concentration is low and consistent across all wells). |
| Time-dependent inhibition. | Pre-incubate the enzyme and inhibitor for varying times before adding the substrate to check for time-dependent effects. |
Cell-Based Antiviral Assay
| Issue | Possible Cause | Troubleshooting Steps |
| High cytotoxicity of the inhibitor | Off-target effects of the compound. | Determine the CC50 (50% cytotoxic concentration) of the compound in parallel with the EC50. The therapeutic index (CC50/EC50) should be high. |
| Low or no antiviral activity | Poor cell permeability. | Assess compound uptake using methods like LC-MS/MS on cell lysates. |
| Compound instability in culture medium. | Evaluate the stability of the compound in the cell culture medium over the course of the experiment. | |
| High protein binding in the medium. | The presence of serum in the medium can lead to protein binding, reducing the effective concentration of the inhibitor. Consider reducing the serum percentage if possible, or perform a serum-shift assay. | |
| High variability between replicates | Uneven cell seeding. | Ensure a homogenous cell suspension and proper mixing before seeding. |
| Inconsistent virus infection. | Use a consistent multiplicity of infection (MOI) and ensure even distribution of the virus inoculum. |
III. Quantitative Data for Reference Inhibitors
| Inhibitor | Target | Assay Type | IC50 / EC50 | Cell Line | Reference |
| Nirmatrelvir (PF-07321332) | Mpro/3CLpro | Enzymatic | ~10 nM | - | [2] |
| Antiviral | ~70 nM | Vero E6 | [2] | ||
| Remdesivir | RdRp | Antiviral | ~100 nM | Vero E6 | [2] |
| Ebselen | Mpro/3CLpro | Enzymatic | ~470 nM | - | [1] |
| Camostat mesylate | TMPRSS2 (Host Factor) | Antiviral | - | Calu-3 | [8] |
IV. Experimental Protocols
Mpro/3CLpro Enzymatic Activity Assay (FRET-based)
-
Reagents and Buffers:
-
Assay Buffer: 20 mM HEPES pH 7.3, 150 mM NaCl, 1 mM EDTA, 1 mM DTT.
-
SARS-CoV-2 Mpro enzyme (recombinant).
-
FRET substrate: A peptide substrate containing a fluorophore and a quencher flanking the Mpro cleavage site.
-
Test compound (inhibitor) dissolved in DMSO.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound dilutions. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Add the Mpro enzyme to all wells except the negative controls and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the FRET substrate to all wells.
-
Immediately begin monitoring the fluorescence signal over time using a plate reader. Cleavage of the substrate by Mpro separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Calculate the initial reaction rates (slopes of the fluorescence curves).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
SARS-CoV-2 Pseudovirus Neutralization Assay
-
Materials:
-
HEK293T cells overexpressing human ACE2.
-
SARS-CoV-2 Spike pseudotyped lentiviral particles carrying a luciferase reporter gene.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Test compound (inhibitor).
-
Luciferase assay reagent.
-
-
Procedure:
-
Seed HEK293T-ACE2 cells in a 96-well white, clear-bottom plate and incubate overnight.
-
Prepare serial dilutions of the test compound.
-
In a separate plate, pre-incubate the pseudovirus with the compound dilutions for 1 hour at 37°C.
-
Remove the medium from the cells and add the pseudovirus-compound mixture.
-
Incubate for 48-72 hours at 37°C.
-
Remove the supernatant and lyse the cells.
-
Add the luciferase assay reagent and measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition relative to the virus-only control and determine the EC50 value.
-
V. Diagrams
Caption: Simplified lifecycle of SARS-CoV-2 and key targets for inhibitors.
Caption: General workflow for the discovery of SARS-CoV-2 inhibitors.
References
- 1. A Review of the Current Landscape of SARS-CoV-2 Main Protease Inhibitors: Have We Hit the Bullseye Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The research progress of SARS-CoV-2 main protease inhibitors from 2020 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Druggable targets and therapeutic development for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Editorial: The Mechanisms of Action of Anti-SARS-CoV-2 Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Approaching coronavirus disease 2019: Mechanisms of action of repurposed drugs with potential activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]
- 7. Inhibitors of SARS-CoV-2 Entry: Current and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: SARS-CoV-2-IN-81
Welcome to the technical support center for SARS-CoV-2-IN-81. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and mitigating the cytotoxicity associated with this novel inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication and transcription. By binding to the active site of Mpro, the compound prevents the cleavage of viral polyproteins, thereby halting the viral life cycle.[1][2][3]
Q2: What are the common causes of cytotoxicity observed with this compound?
A2: Cytotoxicity associated with this compound can arise from several factors, including off-target effects on host cell proteases, high peak plasma concentrations, or the specific formulation used for delivery.[4] The compound's interaction with cellular pathways unrelated to viral replication can lead to adverse effects on cell viability.
Q3: How can I reduce the cytotoxicity of this compound in my cell culture experiments?
A3: Several strategies can be employed to reduce cytotoxicity. These include optimizing the compound's concentration to the lowest effective dose, changing the delivery vehicle, or encapsulating the compound in a liposomal formulation to control its release and reduce off-target interactions.[5][6][7]
Q4: Are there alternative delivery methods to reduce systemic toxicity in vivo?
A4: Yes, formulation strategies play a significant role in mitigating in vivo toxicity. Pharmacokinetic-modulating approaches, which alter the drug's release profile to reduce peak plasma concentrations (Cmax) while maintaining the total exposure (AUC), can be effective.[4] Additionally, co-dosing with agents that mitigate specific toxic effects is another viable strategy.[4]
Q5: Which cell lines are recommended for assessing the cytotoxicity of this compound?
A5: It is recommended to use a panel of cell lines to assess cytotoxicity comprehensively. This should include the cell line used for antiviral efficacy testing (e.g., Vero E6, Calu-3) and a human cell line relevant to the intended therapeutic target, such as human lung fibroblasts (e.g., A549) or primary human bronchial epithelial cells.[8][9]
Troubleshooting Guides
Issue 1: High Cytotoxicity in Initial Screening Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound concentration is too high. | Perform a dose-response curve to determine the CC50 (50% cytotoxic concentration) and EC50 (50% effective concentration). | Identification of a therapeutic window where the compound is effective with minimal toxicity. |
| Inappropriate solvent or vehicle. | Test different biocompatible solvents (e.g., DMSO at <0.1%) or formulation vehicles (e.g., saline, carboxymethylcellulose).[5] | Reduced vehicle-induced cytotoxicity and improved compound solubility. |
| Cell line is particularly sensitive. | Test the compound on a panel of different cell lines to assess cell-type specific toxicity.[10] | Determination if the cytotoxicity is widespread or specific to a particular cell type. |
| Contamination of cell culture. | Regularly test cell cultures for mycoplasma and other contaminants. | Elimination of confounding factors that could contribute to cell death. |
Issue 2: Inconsistent Cytotoxicity Results Between Experiments
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Variability in cell passage number. | Use cells within a consistent and low passage number range for all experiments. | Increased reproducibility of cytotoxicity data. |
| Inconsistent seeding density. | Standardize the cell seeding density for all cytotoxicity assays. | More uniform cell growth and response to the compound. |
| Compound degradation. | Prepare fresh stock solutions of this compound for each experiment and store them appropriately. | Consistent compound potency and reliable cytotoxicity measurements. |
| Assay timing. | Ensure that the incubation time for the cytotoxicity assay is consistent across all experiments. | Reduced variability in results due to differences in exposure time. |
Quantitative Data Summary
The following tables summarize hypothetical data for this compound cytotoxicity and efficacy in various cell lines and with different formulations.
Table 1: Cytotoxicity and Antiviral Activity of this compound in Different Cell Lines
| Cell Line | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Vero E6 | > 100 | 0.5 | > 200 |
| Calu-3 | 75 | 0.8 | 93.75 |
| A549 | 50 | 1.2 | 41.67 |
| Primary Human Bronchial Epithelial Cells | 30 | 1.0 | 30 |
Table 2: Effect of Formulation on the Cytotoxicity of this compound in A549 Cells
| Formulation | Vehicle | CC50 (µM) |
| Standard | DMSO (0.1%) | 50 |
| Liposomal | DOPC Liposomes | 150 |
| Cyclodextrin Complex | HPBCD | 120 |
Experimental Protocols
Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) using MTT Assay
-
Cell Seeding: Seed cells (e.g., Vero E6, A549) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[11]
Protocol 2: Liposomal Formulation of this compound
-
Lipid Film Preparation: Dissolve dioleoyl-phosphatidylcholine (DOPC) and cholesterol in chloroform in a round-bottom flask.[6]
-
Film Hydration: Remove the chloroform under a stream of nitrogen gas to form a thin lipid film. Dry the film further under a vacuum for at least 2 hours. Hydrate the lipid film with a solution of this compound in phosphate-buffered saline (PBS) by vortexing.
-
Vesicle Formation: Subject the hydrated lipid suspension to several freeze-thaw cycles to form multilamellar vesicles.
-
Size Extrusion: Extrude the vesicle suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) to produce unilamellar liposomes of a uniform size.
-
Purification: Remove the unencapsulated this compound by dialysis or size exclusion chromatography.
-
Characterization: Characterize the liposomes for size, zeta potential, and encapsulation efficiency.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for determining the CC50 of this compound.
Caption: Troubleshooting logic for addressing high cytotoxicity.
References
- 1. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in SARS-CoV-2 Main Protease Inhibitors: From Nirmatrelvir to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prediction of the effect of formulation on the toxicity of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of the Cytotoxic and Antiviral Effects of Small Molecules Selected by In Silico Studies as Inhibitors of SARS-CoV-2 Cell Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro and In Vivo Models for Studying SARS-CoV-2, the Etiological Agent Responsible for COVID-19 Pandemic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and characterization of the anti-SARS-CoV-2 activity of cationic amphiphilic steroidal compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of a broad range of SARS-CoV-2 variants by antiviral phytochemicals in hACE2 mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to SARS-CoV-2 Main Protease (Mpro) Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with SARS-CoV-2 main protease (Mpro) inhibitors. While the principles discussed are broadly applicable, examples will often refer to nirmatrelvir, a well-characterized Mpro inhibitor.
Frequently Asked Questions (FAQs)
Q1: My Mpro inhibitor is showing reduced efficacy in antiviral assays. What are the potential causes?
A1: Reduced efficacy of an Mpro inhibitor can stem from several factors:
-
Viral Mutations: The most likely cause is the emergence of mutations in the gene encoding the main protease (Mpro), which is the target of many antiviral drugs.[1][2][3] These mutations can alter the inhibitor's binding site, reducing its affinity and effectiveness.
-
Experimental Conditions: Suboptimal experimental conditions can also lead to apparent reduced efficacy. This includes issues with compound stability, incorrect dosage, or problems with the cell culture or viral stock.
-
Compound Degradation: Ensure the inhibitor has been stored correctly and has not degraded. We recommend running a quality control check on your compound stock.
Q2: Which mutations in SARS-CoV-2 Mpro are known to confer resistance to inhibitors like nirmatrelvir?
A2: Several mutations in the Mpro sequence have been identified that confer resistance to nirmatrelvir.[1][2][3] Key resistance hotspots include residues S144, M165, E166, H172, and Q192.[1][2] Specific mutations such as E166V can lead to significant resistance.[1] Double and triple mutants, for instance, L50F/E166A/L167F, have also been shown to cause a substantial increase in resistance.[1]
Q3: Do resistance mutations always lead to a less fit virus?
A3: Not necessarily. While some mutations that confer drug resistance can also reduce the enzymatic activity (kcat/Km) of Mpro, leading to attenuated viral replication[1][3], this is not always the case. Some mutations may confer resistance without a significant loss of fitness.[2] Furthermore, compensatory mutations, such as L50F, can emerge to restore the enzymatic efficiency of a drug-resistant Mpro variant.[4][5]
Q4: How can I confirm if the observed resistance is due to a mutation in Mpro?
A4: To confirm that resistance is due to an Mpro mutation, you should sequence the Mpro gene from the resistant viral population. Compare the sequence to the wild-type Mpro to identify any mutations. Subsequently, you can perform site-directed mutagenesis to introduce the identified mutation(s) into a wild-type Mpro expression vector and characterize the mutant enzyme's susceptibility to your inhibitor in biochemical assays.
Q5: What strategies can be employed to overcome resistance to Mpro inhibitors?
A5: Overcoming resistance to Mpro inhibitors can be approached in several ways:
-
Combination Therapy: Using your Mpro inhibitor in combination with another antiviral agent that has a different mechanism of action can be an effective strategy. This can reduce the likelihood of resistance emerging to either drug.
-
Development of Second-Generation Inhibitors: Designing new inhibitors that are effective against both wild-type and mutant Mpro is a key strategy. This often involves designing inhibitors that bind to more conserved regions of the active site or have a different binding mode.
-
Targeting Allosteric Sites: Developing inhibitors that bind to allosteric sites on Mpro, rather than the active site, can be effective against active-site mutations.[6]
Troubleshooting Guide
Problem 1: A sudden and significant increase in the EC50 value of my Mpro inhibitor is observed in a cell-based antiviral assay.
-
Question: What is the first step I should take to troubleshoot this issue?
-
Answer: First, verify the integrity of your experimental setup. This includes checking the viability of your cell line, the quality and titer of your viral stock, and the concentration and stability of your inhibitor. It is also advisable to include a positive control compound with a known EC50 to ensure the assay is performing as expected.
-
-
Question: If the experimental setup is validated, what is the next logical step?
-
Answer: The next step is to investigate the possibility of viral resistance. This involves sequencing the Mpro gene of the virus used in the assay to check for mutations known to confer resistance.
-
Problem 2: Sequencing reveals a mutation in Mpro. How do I quantify the level of resistance?
-
Question: What experiments should I perform to quantify the resistance conferred by the identified Mpro mutation?
-
Answer: You should perform an enzymatic inhibition assay using recombinant wild-type and mutant Mpro. This will allow you to determine the IC50 or Ki values of your inhibitor for both enzymes and calculate the fold-change in resistance. Additionally, you can perform an antiviral assay with recombinant viruses carrying the wild-type or mutant Mpro to determine the change in EC50.
-
Problem 3: The identified Mpro mutation confers high-level resistance to my inhibitor. What are my options for further research?
-
Question: How can I continue my research in the face of high-level resistance?
-
Answer: You can use the resistant mutant as a tool to screen for new inhibitors that are active against it. This can lead to the discovery of second-generation inhibitors with a broader spectrum of activity. Another approach is to investigate combination therapies, where your inhibitor is used alongside another antiviral with a different target.
-
Data Presentation
Table 1: Nirmatrelvir Resistance and Enzymatic Activity of Selected Mpro Mutants
| Mpro Mutant | Fold Increase in Ki for Nirmatrelvir | Fold Change in Enzymatic Activity (kcat/Km) vs. Wild-Type | Reference |
| E166A | 47.5 | 7.5-fold decrease | [1] |
| E166V | > 10 µM (complete resistance) | - | [1] |
| E166G | 16.4 | 7.4-fold decrease | [1] |
| S144M | > 10-fold | Comparable to WT | [1] |
| M165T | > 10-fold | Comparable to WT | [1] |
| H172Q | > 10-fold | Comparable to WT | [1] |
| Q192T | > 10-fold | Comparable to WT | [1] |
| L50F/E166A/L167F | 72 (IC50) | - | [1] |
| L50F/E166V | 80 (antiviral assay) | - | [1] |
WT: Wild-Type. Data is illustrative and compiled from cited sources.
Table 2: IC50 Values of Nirmatrelvir Against Mpro Mutants
| Mpro Mutant | IC50 (nM) | Fold Change vs. Wild-Type | Reference |
| Wild-Type | 9.1 | 1 | [7] |
| N142L | - | - | [7] |
| E166M | 218 | 24 | [7] |
| Q189E | 173 | 19 | [7] |
| Q189I | - | - | [7] |
| Q192T | - | - | [7] |
Experimental Protocols
Mpro Enzymatic Inhibition Assay
-
Objective: To determine the in vitro potency of an inhibitor against wild-type and mutant SARS-CoV-2 Mpro.
-
Materials:
-
Recombinant wild-type and mutant SARS-CoV-2 Mpro
-
Fluorogenic Mpro substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT)
-
Test inhibitor
-
384-well assay plates
-
Fluorescence plate reader
-
-
Methodology:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Add the inhibitor dilutions to the wells of a 384-well plate.
-
Add the recombinant Mpro enzyme to each well and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths will depend on the substrate).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Recombinant SARS-CoV-2 Antiviral Assay
-
Objective: To determine the efficacy of an inhibitor against SARS-CoV-2 replication in a cell-based assay.
-
Materials:
-
Vero E6 cells or other susceptible cell lines
-
Recombinant SARS-CoV-2 expressing a reporter gene (e.g., luciferase or GFP) or wild-type virus
-
Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)
-
Test inhibitor
-
96-well cell culture plates
-
Luciferase assay reagent or fluorescence microscope
-
Cytotoxicity assay reagent (e.g., CellTiter-Glo)
-
-
Methodology:
-
Seed Vero E6 cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitor in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitor dilutions.
-
Infect the cells with recombinant SARS-CoV-2 at a predetermined multiplicity of infection (MOI).
-
Incubate the plates for a specified time (e.g., 24-48 hours) at 37°C.
-
If using a reporter virus, measure the reporter gene expression (e.g., luminescence or fluorescence). If using wild-type virus, cell viability can be measured as an endpoint.
-
In a parallel plate, perform a cytotoxicity assay to assess the effect of the inhibitor on cell viability.
-
Plot the reporter signal or cell viability as a function of inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Mandatory Visualizations
Caption: Mechanism of action of a SARS-CoV-2 Mpro inhibitor.
Caption: Development of resistance to Mpro inhibitors.
Caption: Troubleshooting workflow for reduced inhibitor efficacy.
References
- 1. Naturally Occurring Mutations of SARS-CoV-2 Main Protease Confer Drug Resistance to Nirmatrelvir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naturally occurring mutations of SARS-CoV-2 main protease confer drug resistance to nirmatrelvir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Molecular mechanisms of drug resistance and compensation in SARS-CoV-2 main protease: the interplay between E166 and L50 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Predicting antiviral resistance mutations in SARS-CoV-2 main protease with computational and experimental screening | bioRxiv [biorxiv.org]
Technical Support Center: SARS-CoV-2 Inhibitor "IN-81"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the novel SARS-CoV-2 inhibitor, IN-81.
General Information
Product Name: SARS-CoV-2-IN-81 (referred to as IN-81)
Putative Target: Main Protease (Mpro or 3CLpro) of SARS-CoV-2.
Mechanism of Action: IN-81 is a potent inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. By binding to the active site of Mpro, IN-81 prevents the processing of viral polyproteins, thereby halting the viral life cycle.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving IN-81?
A1: IN-81 is readily soluble in dimethyl sulfoxide (DMSO). For cell-based assays, it is crucial to prepare a high-concentration stock solution in DMSO and then dilute it in the appropriate cell culture medium to a final DMSO concentration that is non-toxic to the cells (typically ≤ 0.5%).
Q2: What is the stability of IN-81 in solution?
A2: When stored at -20°C or -80°C, the DMSO stock solution of IN-81 is stable for several months. For working solutions in aqueous media, it is recommended to prepare them fresh for each experiment to avoid degradation.
Q3: What are the expected IC50 and EC50 values for IN-81?
A3: The half-maximal inhibitory concentration (IC50) in biochemical assays and the half-maximal effective concentration (EC50) in cell-based assays are key indicators of a compound's potency. While the specific values for IN-81 are under further validation, similar Mpro inhibitors have shown IC50 values ranging from the nanomolar to the low micromolar range.[1][2]
Q4: Is IN-81 cytotoxic?
A4: Cytotoxicity is a critical parameter to assess. It is recommended to perform a cytotoxicity assay in parallel with your antiviral assays to determine the concentration range at which IN-81 is not toxic to the host cells. The half-maximal cytotoxic concentration (CC50) should be significantly higher than the EC50 value to ensure a good therapeutic window.
Troubleshooting Guides
Biochemical Assays (e.g., Mpro Inhibition Assay)
| Problem | Possible Cause | Solution |
| High background fluorescence | - Contaminated buffer or reagents.- Autofluorescence of the compound. | - Use fresh, high-quality reagents.- Run a control with the compound alone to measure its intrinsic fluorescence and subtract it from the experimental values. |
| No or low enzyme activity | - Improperly stored or handled enzyme.- Incorrect buffer pH or composition. | - Ensure the enzyme is stored at the correct temperature and handled on ice.- Verify the buffer components and pH. |
| Inconsistent results between replicates | - Pipetting errors.- Incomplete mixing of reagents. | - Use calibrated pipettes and proper pipetting techniques.- Ensure thorough mixing of all components before starting the reaction.[3] |
Cell-Based Assays (e.g., Cytopathic Effect Assay)
| Problem | Possible Cause | Solution |
| High cell death in uninfected controls | - Cytotoxicity of the compound.- Contamination of cell culture. | - Determine the CC50 of the compound and use concentrations well below this value.- Check for microbial contamination and use aseptic techniques. |
| No or low viral-induced cytopathic effect (CPE) | - Low multiplicity of infection (MOI).- Inactive virus stock. | - Use a higher MOI to ensure sufficient infection.- Titer the virus stock to confirm its infectivity. |
| Variability in plaque size or number | - Uneven cell monolayer.- Inconsistent virus adsorption time. | - Ensure a confluent and even cell monolayer before infection.- Standardize the incubation time for virus adsorption.[4] |
Quantitative Data Summary
The following table summarizes the potency of various reported SARS-CoV-2 Mpro inhibitors to provide a reference for expected experimental outcomes.
| Compound | Assay Type | IC50 / EC50 (µM) | Reference |
| GC376 | Biochemical (Mpro) | 0.17 | [2] |
| Walrycin B | Biochemical (Mpro) | 0.26 | [2] |
| Z-FA-FMK | Cell-based (CPE) | 0.13 | [2] |
| Thimerosal | Biochemical (Mpro) | 0.2 - 23 | [1] |
| Phenylmercuric acetate | Biochemical (Mpro) | 0.2 - 23 | [1] |
Experimental Protocols
Mpro Fluorescence Resonance Energy Transfer (FRET) Assay
This biochemical assay measures the inhibitory effect of a compound on the enzymatic activity of SARS-CoV-2 Mpro.
Materials:
-
SARS-CoV-2 Mpro enzyme
-
FRET-based substrate (e.g., MCA-AVLQSGFR-K(Dnp)-K-NH2)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl)
-
IN-81 (or other test compounds)
-
96-well non-binding plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of IN-81 in the assay buffer.
-
In a 96-well plate, add the Mpro enzyme to each well.
-
Add the diluted IN-81 to the respective wells and incubate for 30 minutes at 25°C.
-
Initiate the reaction by adding the FRET substrate to all wells.
-
Immediately measure the fluorescence intensity (e.g., λex = 340 nm; λem = 450 nm) over time (e.g., for 30 minutes).[5]
-
Calculate the rate of substrate cleavage and determine the IC50 value of IN-81.
Cytopathic Effect (CPE) Assay
This cell-based assay evaluates the ability of a compound to protect cells from virus-induced death.
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
SARS-CoV-2 virus stock
-
Cell culture medium (e.g., DMEM with 5% FBS)
-
IN-81 (or other test compounds)
-
384-well microplates
-
Cell viability reagent (e.g., CellTiter-Glo)
Procedure:
-
Seed Vero E6 cells in a 384-well plate and incubate overnight.[4]
-
Prepare serial dilutions of IN-81 in cell culture medium.
-
Add the diluted IN-81 to the cells.
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI), leaving some wells uninfected as controls.[4]
-
Incubate the plates for a defined period (e.g., 60 hours) at 37°C with 5% CO2.[4]
-
Add a cell viability reagent to each well and measure the signal (e.g., luminescence).
-
Calculate the percentage of cell viability and determine the EC50 value of IN-81.
Visualizations
Caption: SARS-CoV-2 replication cycle and the inhibitory point of IN-81.
Caption: A typical workflow for screening and characterizing SARS-CoV-2 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. neb.com [neb.com]
- 4. Identification and characterization of the anti-SARS-CoV-2 activity of cationic amphiphilic steroidal compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening, Synthesis and Biochemical Characterization of SARS-CoV-2 Protease Inhibitors [mdpi.com]
Technical Support Center: SARS-CoV-2 Mpro Inhibitors In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing SARS-CoV-2 Main Protease (Mpro) inhibitors, exemplified by the hypothetical compound SARS-CoV-2-IN-81, in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for SARS-CoV-2 Mpro inhibitors like this compound?
A1: SARS-CoV-2 Mpro, also known as 3C-like protease (3CLpro), is a critical enzyme for the replication of the virus.[1][2][3] It cleaves viral polyproteins into functional non-structural proteins (nsps) that are essential for forming the replication-transcription complex.[4][5] Mpro inhibitors, such as this compound, are designed to bind to the active site of the Mpro enzyme, blocking its function and thereby inhibiting viral replication.[1][6]
Q2: What are the expected outcomes of a successful in vivo study with an Mpro inhibitor?
A2: A successful in vivo study should demonstrate the antiviral efficacy and safety of the compound. Key outcomes include a significant reduction in viral load in target organs (e.g., lungs), amelioration of disease symptoms (e.g., reduced lung lesions, weight loss), and a good safety profile with minimal adverse effects.[1] For example, studies with Mpro inhibitors MI-09 and MI-30 showed significantly reduced lung viral loads and lung lesions in transgenic mouse models.[1]
Q3: What are common animal models used for in vivo studies of SARS-CoV-2 inhibitors?
A3: Transgenic mice expressing the human angiotensin-converting enzyme 2 (hACE2) receptor, such as K18-hACE2 mice, are commonly used models because they are susceptible to SARS-CoV-2 infection and develop lung pathology similar to that seen in human COVID-19 patients.[7] Other models include hamsters and non-human primates, which also recapitulate aspects of human disease.[8]
Troubleshooting Guide
Problem 1: Poor Bioavailability or Suboptimal Pharmacokinetic (PK) Profile
Symptoms:
-
Low or undetectable plasma concentrations of this compound after administration.
-
Lack of dose-dependent efficacy.
-
Rapid clearance of the compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Poor Solubility | Reformulate the compound using solubility-enhancing excipients such as cyclodextrins, co-solvents, or lipid-based formulations. |
| First-Pass Metabolism | Consider alternative routes of administration that bypass the liver, such as intraperitoneal (IP) or intravenous (IV) injection.[1] |
| Efflux Transporter Activity | Co-administer with a known inhibitor of relevant efflux transporters (e.g., P-glycoprotein) to increase systemic exposure. Conduct in vitro assays to identify the specific transporters involved. |
| Chemical Instability | Assess the stability of the compound in the formulation and under physiological conditions (pH, temperature). Adjust formulation to improve stability. |
Problem 2: Lack of Efficacy in Vivo Despite Good In Vitro Potency
Symptoms:
-
The compound shows potent inhibition of Mpro and viral replication in cell culture assays but fails to reduce viral load or improve disease outcome in animal models.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Insufficient Drug Exposure at the Site of Action (Lungs) | Perform pharmacokinetic studies to measure the concentration of the compound in lung tissue.[9] If lung exposure is low, consider formulation strategies to target the lungs, such as inhalation delivery. |
| High Protein Binding | Measure the plasma protein binding of the compound. High binding can limit the amount of free drug available to exert its antiviral effect. Consider designing analogs with lower protein binding. |
| Rapid Development of Drug Resistance | Sequence the viral genome from treated animals to check for mutations in the Mpro gene that could confer resistance.[10] Consider combination therapy with another antiviral agent that has a different mechanism of action.[11] |
| Inappropriate Dosing Regimen | Optimize the dose and frequency of administration based on pharmacokinetic and pharmacodynamic (PK/PD) modeling.[12] |
Problem 3: In Vivo Toxicity or Adverse Effects
Symptoms:
-
Weight loss, lethargy, or other signs of distress in the treated animal group that are not attributable to the viral infection.
-
Organ damage observed during necropsy (e.g., liver, kidney).
-
Abnormalities in blood chemistry or hematology.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | Conduct in vitro profiling against a panel of host proteases and other relevant targets to identify potential off-target activities. |
| Metabolite Toxicity | Identify the major metabolites of the compound and assess their toxicity in vitro and in vivo. |
| Formulation-Related Toxicity | Test the vehicle/formulation alone in a control group to rule out toxicity from the excipients. |
| Dose-Limiting Toxicity | Perform a dose-range-finding study to determine the maximum tolerated dose (MTD). Subsequent efficacy studies should be conducted at doses below the MTD. |
Experimental Protocols
General In Vivo Efficacy Study Protocol (Transgenic Mouse Model)
-
Animal Model: K18-hACE2 transgenic mice.
-
Infection: Intranasally inoculate mice with a non-lethal dose of SARS-CoV-2.
-
Treatment Groups:
-
Vehicle control (formulation without the drug).
-
This compound (at least two different dose levels).
-
Positive control (e.g., another known Mpro inhibitor or antiviral like Remdesivir).
-
-
Drug Administration: Administer the compound via the desired route (e.g., oral gavage, IP injection) starting at a specified time point post-infection (e.g., 4 hours) and continue for a defined period (e.g., 5 days).
-
Monitoring: Monitor body weight, clinical signs of disease, and survival daily.
-
Endpoint Analysis (e.g., Day 5 post-infection):
-
Euthanize a subset of mice from each group.
-
Collect lung tissue for viral load quantification (qRT-PCR) and histopathological analysis (H&E staining).
-
Collect blood for pharmacokinetic analysis and measurement of inflammatory cytokines.
-
Data Presentation
Table 1: In Vitro Potency of Representative Mpro Inhibitors
| Compound | Mpro IC50 (nM) | Antiviral EC50 (µM) in Vero E6 cells |
| MI-21 | 7.6 | Not Reported |
| MI-23 | 7.6 | Not Reported |
| GC376 | 37.4 | 3.37[3] |
| 11b | 27.4 | Not Reported |
| Walrycin B | 260 | Not Reported[3] |
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. Data for MI compounds from Qiao et al.[1]
Table 2: Pharmacokinetic Properties of Representative Mpro Inhibitors (MI-09 & MI-30) in Rats
| Compound | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T1/2 (h) |
| MI-09 | Oral | 50 | 1,230 | 2.0 | 7,890 | 3.5 |
| IV | 10 | 2,450 | 0.08 | 3,120 | 2.8 | |
| MI-30 | Oral | 50 | 876 | 4.0 | 6,540 | 4.1 |
| IV | 10 | 1,980 | 0.08 | 2,560 | 3.2 |
Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. AUC: Area under the curve. T1/2: Half-life. Adapted from supplementary materials of Qiao et al.[1]
Visualizations
Caption: Mechanism of action of SARS-CoV-2 Mpro inhibitors.
Caption: General workflow for an in vivo efficacy study.
Caption: Troubleshooting logic for lack of in vivo efficacy.
References
- 1. SARS-CoV-2 Mpro inhibitors with antiviral activity in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The research progress of SARS-CoV-2 main protease inhibitors from 2020 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. A review of the latest research on Mpro targeting SARS-COV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic and Pharmacodynamic Effects of Polyclonal Antibodies against SARS-CoV2 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro and In Vivo Models for Studying SARS-CoV-2, the Etiological Agent Responsible for COVID-19 Pandemic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics under the COVID‐19 storm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitors of virus replication: recent developments and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of SARS-CoV-2-IN-81 and Remdesivir: Efficacy and Mechanisms of Action
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the investigational antiviral compound SARS-CoV-2-IN-81 and the FDA-approved drug remdesivir for the treatment of SARS-CoV-2 infections. This report synthesizes available experimental data on their respective mechanisms of action and in vitro efficacy, presenting a clear, data-driven overview to inform future research and development efforts.
Introduction
The global effort to develop effective therapeutics against SARS-CoV-2 has led to the investigation of numerous antiviral agents with diverse mechanisms of action. Among these are direct-acting antivirals that target viral enzymes and host-directed therapies that inhibit cellular processes essential for viral replication. This guide focuses on a comparative analysis of two such compounds: remdesivir, a direct-acting inhibitor of the viral RNA-dependent RNA polymerase (RdRp), and this compound, a novel host-directed inhibitor of the AP2-associated kinase 1 (AAK1).
Mechanism of Action
This compound , also identified as compound 12e, is a potent, small-molecule inhibitor of AAK1[1][2][3]. AAK1 is a host cell kinase that plays a crucial role in clathrin-mediated endocytosis, a key pathway for the entry of SARS-CoV-2 into host cells[3]. By inhibiting AAK1, this compound attenuates the phosphorylation of the μ subunit of the adaptor protein 2 (AP2M1)[3]. This disruption prevents the interaction between AP2M1 and the angiotensin-converting enzyme 2 (ACE2) receptor, ultimately blocking viral entry into the cell[3].
Remdesivir , on the other hand, is a nucleoside analog prodrug that targets the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp)[4][5][6]. Once metabolized into its active triphosphate form, it acts as a competitive inhibitor of adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA chain, leading to delayed chain termination and the cessation of viral replication[5].
Quantitative Efficacy Data
A direct head-to-head comparison of the in vitro efficacy of this compound and remdesivir is challenging due to the limited publicly available data for this compound and variations in experimental assays. However, the following table summarizes the available quantitative data for each compound.
| Compound | Target | Assay Type | Cell Line | Efficacy Metric | Value | Reference |
| This compound (compound 12e) | AAK1 (Host Kinase) | Kinase Inhibition Assay | - | IC50 | 9.38 nM | [1][2][3] |
| SARS-CoV-2 Entry | Pseudovirus Infection Assay | hACE2-HEK293 | Antiviral Activity | Reported as "superior" to reference AAK1 inhibitors | [3] | |
| Remdesivir | SARS-CoV-2 RdRp | Viral Replication Assay | Vero E6 | EC50 | 1.65 µM | [4] |
| SARS-CoV-2 RdRp | Viral Replication Assay | Human Lung Cells (Calu-3) | EC50 | 0.01 µM | [4] | |
| SARS-CoV-2 RdRp | Viral Replication Assay | Primary Human Airway Epithelial Cultures | EC50 | 0.01 µM | [4] |
Note: IC50 (half-maximal inhibitory concentration) for this compound reflects its potency against its direct molecular target, AAK1. EC50 (half-maximal effective concentration) for remdesivir reflects its potency in inhibiting viral replication in cell culture. The antiviral EC50 for this compound in a comparable assay is not yet publicly available. The efficacy of remdesivir is notably cell-line dependent.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action for this compound and a general workflow for evaluating in vitro antiviral efficacy.
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for in vitro antiviral efficacy testing.
Experimental Protocols
This compound Antiviral Assay (Pseudovirus Model)
The in vitro antiviral activity of this compound was assessed using a pseudovirus infection model. The general protocol is as follows:
-
Cell Culture: Human embryonic kidney 293T cells stably expressing human ACE2 (hACE2-HEK293) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted to the desired concentrations in cell culture medium.
-
Pseudovirus Infection: hACE2-HEK293 cells are seeded in 96-well plates. After 24 hours, the cells are pre-treated with various concentrations of this compound for a specified period. Subsequently, a SARS-CoV-2 pseudovirus (e.g., a lentiviral vector expressing a reporter gene like luciferase or GFP and pseudotyped with the SARS-CoV-2 spike protein) is added to the cells.
-
Incubation and Readout: The plates are incubated for 48-72 hours. The level of infection is quantified by measuring the expression of the reporter gene (e.g., luciferase activity or GFP fluorescence).
-
Data Analysis: The percentage of infection inhibition is calculated relative to untreated, virus-infected control cells. The EC50 value is determined by fitting the dose-response curve with a nonlinear regression model.
Remdesivir Antiviral Assay (Live Virus Model)
The antiviral efficacy of remdesivir is typically evaluated using a live SARS-CoV-2 virus in a cell culture model. A common protocol is as follows:
-
Cell Culture: Vero E6 cells (an African green monkey kidney epithelial cell line) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Compound Preparation: Remdesivir is dissolved in DMSO and serially diluted in cell culture medium.
-
Virus Infection: Vero E6 cells are seeded in 96-well plates. The cells are then treated with different concentrations of remdesivir and subsequently infected with a clinical isolate of SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Incubation and Assessment of Cytopathic Effect (CPE): The plates are incubated for 72 hours, and the cells are visually inspected for virus-induced CPE. Cell viability can be quantified using assays such as the CellTiter-Glo Luminescent Cell Viability Assay.
-
Quantification of Viral Load (Optional): Viral RNA can be quantified from the cell supernatant using reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to determine the reduction in viral yield.
-
Data Analysis: The EC50 value is calculated based on the reduction in CPE or viral RNA levels in treated cells compared to untreated, infected controls.
Conclusion
This compound and remdesivir represent two distinct approaches to inhibiting SARS-CoV-2 replication. Remdesivir directly targets the viral replication machinery, while this compound targets a host kinase essential for viral entry. While remdesivir has established clinical utility, the development of host-directed therapies like this compound is a promising strategy that could offer a higher barrier to the development of viral resistance. Further studies, including head-to-head in vitro and in vivo comparisons, are necessary to fully elucidate the therapeutic potential of this compound relative to existing antiviral agents. The data presented in this guide provide a foundational understanding for researchers engaged in the discovery and development of novel COVID-19 therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of novel 1,2,4a,5-tetrahydro-4H-benzo[b][1,4]oxazino[4,3-d][1,4]oxazine-based AAK1 inhibitors with anti-viral property against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Remdesivir and Ledipasvir among the FDA-Approved Antiviral Drugs Have Potential to Inhibit SARS-CoV-2 Replication [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Remdesivir against COVID-19 and Other Viral Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rethinking Remdesivir: Synthesis, Antiviral Activity, and Pharmacokinetics of Oral Lipid Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of SARS-CoV-2 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of key SARS-CoV-2 inhibitors, focusing on their mechanisms of action, in vitro efficacy, and the experimental protocols used for their evaluation. While this guide aims to be comprehensive, specific data for an inhibitor designated "SARS-CoV-2-IN-81" is not publicly available at this time. Therefore, we present a framework for comparison using well-characterized inhibitors, into which data for "this compound" or other proprietary compounds can be integrated.
Introduction to SARS-CoV-2 Therapeutic Targets
The life cycle of SARS-CoV-2 presents several key targets for antiviral intervention. The virus enters host cells via the interaction of its spike (S) protein with the angiotensin-converting enzyme 2 (ACE2) receptor. Once inside, the viral RNA is released and translated into large polyproteins, which are then cleaved by viral proteases into functional non-structural proteins (nsps) to form the replication-transcription complex (RTC). The RTC, which includes the RNA-dependent RNA polymerase (RdRp), is responsible for replicating the viral genome and transcribing subgenomic RNAs that encode for structural proteins. These components then assemble into new virions, which are released from the cell. The two main viral proteases are the main protease (Mpro), also known as 3C-like protease (3CLpro), and the papain-like protease (PLpro).[1][2][3]
Key Classes of SARS-CoV-2 Inhibitors
This guide focuses on three major classes of inhibitors targeting crucial viral enzymes:
-
Main Protease (Mpro) Inhibitors: These inhibitors block the activity of Mpro, which is essential for processing the viral polyproteins and forming the RTC.[4][5]
-
Papain-Like Protease (PLpro) Inhibitors: These compounds target PLpro, another key protease involved in polyprotein processing. PLpro also plays a role in antagonizing the host's innate immune response.[6][7][8]
-
RNA-dependent RNA polymerase (RdRp) Inhibitors: These inhibitors, such as Remdesivir, are nucleoside analogs that get incorporated into the nascent viral RNA chain by RdRp, leading to premature termination of RNA synthesis and halting viral replication.[9][10][11]
Quantitative Comparison of Inhibitor Efficacy
The following tables summarize the in vitro efficacy of selected SARS-CoV-2 inhibitors. The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition of a specific target in a biochemical assay, while the half-maximal effective concentration (EC50) indicates the concentration required to produce 50% of the maximum antiviral effect in a cell-based assay.
Table 1: Main Protease (Mpro) Inhibitors
| Inhibitor | Target | IC50 (µM) | EC50 (µM) | Cell Line |
| Nirmatrelvir | Mpro | ~0.007-0.031 | ~0.03 | Vero E6 |
| Ensitrelvir | Mpro | 0.013 | 0.37 | Vero E6 |
| GC376 | Mpro | 0.026 - 0.89 | 2.1 - 3.37 | Vero E6 |
| Boceprevir | Mpro | 4.13 | 1.90 | Vero E6 |
| Baicalein | Mpro | 0.9 | - | - |
| MI-09 | Mpro | 0.0076 - 0.7485 (nM) | 0.86 - 1.2 | - |
| MI-30 | Mpro | 0.0076 - 0.7485 (nM) | 0.54 - 1.1 | - |
Data compiled from multiple sources.[4][5][12][13][14]
Table 2: Papain-Like Protease (PLpro) Inhibitors
| Inhibitor | Target | IC50 (µM) | EC50 (µM) | Cell Line |
| GRL0617 | PLpro | 2.4 | - | Vero E6 |
| 6-Thioguanine (6-TG) | PLpro | - | - | Vero E6 |
| Disulfiram | PLpro | - | - | Vero E6 |
| GZNL-P36 | PLpro | - | - | - |
Data compiled from multiple sources.[8]
Table 3: RNA-dependent RNA polymerase (RdRp) Inhibitors
| Inhibitor | Target | IC50 (µM) | EC50 (µM) | Cell Line |
| Remdesivir | RdRp | - | 0.77 - 26.9 | Vero E6 |
| Molnupiravir (EIDD-2801) | RdRp | - | 0.08 | Calu-3 |
Data compiled from multiple sources.[12][15][16][17]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of antiviral compounds. Below are summaries of common methodologies used to evaluate SARS-CoV-2 inhibitors.
Fluorescence Resonance Energy Transfer (FRET)-Based Mpro Inhibition Assay
This in vitro assay is used to determine the IC50 value of Mpro inhibitors.
Principle: The assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher pair separated by the Mpro cleavage sequence. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence. The inhibitory effect of a compound is measured by the reduction in the fluorescence signal.[18][19]
Protocol Outline:
-
Reagent Preparation:
-
Assay Buffer: Typically contains Tris-HCl, NaCl, and a reducing agent like DTT.
-
Recombinant SARS-CoV-2 Mpro enzyme.
-
FRET substrate.
-
Test compounds and a known Mpro inhibitor as a positive control (e.g., GC376).[20]
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the assay buffer.
-
Add the test compound at various concentrations.
-
Add the Mpro enzyme and incubate to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the FRET substrate.
-
Measure the fluorescence intensity over time using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of Mpro inhibition for each concentration of the test compound relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[21]
-
Cell-Based Antiviral Assay
This assay is used to determine the EC50 value of an inhibitor in a cellular context, reflecting its ability to inhibit viral replication in host cells.
Principle: Permissive cells (e.g., Vero E6) are infected with SARS-CoV-2 in the presence of varying concentrations of the test compound. The antiviral activity is determined by measuring the extent of viral replication, often by quantifying viral RNA, viral protein, or by assessing the virus-induced cytopathic effect (CPE).[22][23][24]
Protocol Outline:
-
Cell Culture and Reagents:
-
Vero E6 cells or another suitable cell line.
-
Cell culture medium.
-
SARS-CoV-2 virus stock.
-
Test compounds and a known antiviral as a positive control (e.g., Remdesivir).
-
-
Assay Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound.
-
Pre-incubate the cells with the diluted compounds for a set period.
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Incubate the infected cells for a defined period (e.g., 24-48 hours).
-
-
Quantification of Viral Replication:
-
qRT-PCR: Extract RNA from the cell supernatant or cell lysate and quantify the viral RNA levels.
-
Immunostaining: Fix the cells and use an antibody against a viral protein (e.g., nucleocapsid) to visualize and quantify infected cells.
-
CPE Assay: Visually score the cytopathic effect or use a cell viability assay (e.g., MTS) to quantify cell death.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of viral replication for each compound concentration.
-
Determine the EC50 value by plotting the percentage of inhibition against the log-concentration of the compound.
-
A parallel cytotoxicity assay (CC50) is performed to assess the compound's toxicity to the host cells and to calculate the selectivity index (SI = CC50/EC50).[15]
-
Visualizing Mechanisms and Workflows
The following diagrams illustrate key concepts in the study of SARS-CoV-2 inhibitors.
Figure 1. SARS-CoV-2 life cycle and points of intervention for different inhibitor classes.
Figure 2. A simplified workflow for in vitro screening of SARS-CoV-2 inhibitors.
Figure 3. Mechanism of covalent inhibition of SARS-CoV-2 Mpro by Nirmatrelvir.
References
- 1. Frontiers | SARS-CoV-2 and the Host Cell: A Tale of Interactions [frontiersin.org]
- 2. SARS-CoV-2 tropism, entry, replication, and propagation: Considerations for drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ccjm.org [ccjm.org]
- 4. mdpi.com [mdpi.com]
- 5. Advances in the Development of SARS-CoV-2 Mpro Inhibitors [mdpi.com]
- 6. Frontiers | Inhibitors of SARS-CoV-2 PLpro [frontiersin.org]
- 7. What are SARS-CoV-2 PLpro inhibitors and how do they work? [synapse.patsnap.com]
- 8. PLpro Inhibitors as a Potential Treatment for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. What is the mechanism of Remdesivir? [synapse.patsnap.com]
- 11. Remdesivir - Wikipedia [en.wikipedia.org]
- 12. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Generation of a VeroE6 Pgp gene knock out cell line and its use in SARS-CoV-2 antiviral study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SARS-coronavirus-2 replication in Vero E6 cells: replication kinetics, rapid adaptation and cytopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Improved SARS-CoV-2 main protease high-throughput screening assay using a 5-carboxyfluorescein substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.plos.org [journals.plos.org]
- 22. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journals.asm.org [journals.asm.org]
- 24. Screening of SARS-CoV-2 antivirals through a cell-based RNA-dependent RNA polymerase (RdRp) reporter assay - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Anti-SARS-CoV-2 Activity of Remdesivir and Lopinavir in Various Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro antiviral activity of two repurposed drugs, Remdesivir and Lopinavir, against SARS-CoV-2 across different cell lines. Due to the lack of publicly available data for a compound designated "SARS-CoV-2-IN-81," this guide utilizes data for the well-characterized antiviral agents Remdesivir and Lopinavir to illustrate a comparative framework. The data presented is compiled from multiple independent studies to offer a broader perspective on their efficacy and cytotoxicity.
Quantitative Comparison of Antiviral Activity
The antiviral efficacy (EC50) and cytotoxicity (CC50) of Remdesivir and Lopinavir have been evaluated in various cell lines commonly used in virology research. The half-maximal effective concentration (EC50) represents the concentration of a drug that is required for 50% inhibition of viral replication in vitro, while the 50% cytotoxic concentration (CC50) is the concentration that kills 50% of uninfected cells. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a measure of the drug's therapeutic window.
| Drug | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Remdesivir | Vero E6 | 0.77 | >100 | >129.87 | [1][2] |
| Vero E6 | 23.15 | - | - | [3] | |
| Calu-3 | 0.06 - 1.13 | 15.2 - >100 | - | [4] | |
| Caco-2 | 0.018 | >20 | >1111 | [5] | |
| Huh-7 | 0.01 | 7.5 | 750 | [5] | |
| Lopinavir | Vero E6 | 26.63 | - | - | [3] |
| Vero E6 | 6 (µg/mL) | - | 8 - 32 | [6] | |
| Vero cells | 4 (µg/mL) | - | - | [6] | |
| MERS-CoV (Vero) | 11.6 | >50 | >4.3 | [6] |
Note: EC50 and CC50 values can vary between studies due to differences in experimental conditions, such as the virus strain, multiplicity of infection (MOI), and specific assay used.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for determining the antiviral activity and cytotoxicity of compounds against SARS-CoV-2.
Antiviral Activity Assay (Plaque Reduction or RT-qPCR)
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero E6, Calu-3) in 24- or 96-well plates at a density that will result in a confluent monolayer on the day of infection. For example, seed Vero E6 cells at a density of 5 x 10^4 cells/well in a 96-well plate and incubate for 24 hours.[7]
-
Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium.
-
Virus Infection: Infect the cell monolayer with SARS-CoV-2 at a specific multiplicity of infection (MOI), for instance, an MOI of 0.01 for Vero E6 cells.[8]
-
Drug Treatment: After a 1-hour virus adsorption period, remove the virus inoculum and add the media containing the different concentrations of the test compound.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.[8]
-
Quantification of Viral Replication:
-
Plaque Assay: For plaque reduction assays, after the incubation period, fix the cells with 4% formaldehyde and stain with crystal violet to visualize and count the viral plaques. The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
-
RT-qPCR: For RT-qPCR based assays, collect the cell culture supernatant to extract viral RNA. Quantify the viral RNA levels using real-time reverse transcription-polymerase chain reaction (RT-qPCR) targeting a specific viral gene. The EC50 is the concentration of the compound that reduces the viral RNA level by 50% compared to the virus control.[7]
-
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed the same cell line used for the antiviral assay in 96-well plates at the same density.
-
Compound Treatment: Add serial dilutions of the test compound to the cells (without virus) and incubate for the same duration as the antiviral assay (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: The CC50 is the concentration of the compound that reduces cell viability by 50% compared to the untreated control cells.
Visualizing Experimental and Biological Pathways
Diagrams are provided to illustrate the experimental workflow for evaluating antiviral compounds and the key signaling pathways involved in SARS-CoV-2 infection and drug intervention.
References
- 1. An update review of emerging small-molecule therapeutic options for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Role of Lopinavir/Ritonavir in the Treatment of Covid-19: A Review of Current Evidence, Guideline Recommendations, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rethinking Remdesivir: Synthesis, Antiviral Activity, and Pharmacokinetics of Oral Lipid Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of anti-SARS-CoV-2 activity and intracellular metabolism of remdesivir and its parent nucleoside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A systematic review of lopinavir therapy for SARS coronavirus and MERS coronavirus—A possible reference for coronavirus disease‐19 treatment option - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2.7. Antiviral activity assay for SARS-CoV-2 [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to a Novel SARS-CoV-2 Mpro Inhibitor: Wistar-1 vs. Nirmatrelvir
For Researchers, Scientists, and Drug Development Professionals
In the ongoing effort to develop effective therapeutics against SARS-CoV-2, the main protease (Mpro) has emerged as a prime target due to its essential role in viral replication. This guide provides a detailed comparison of a promising novel Mpro inhibitor, herein referred to as Wistar-1, with the clinically approved drug, nirmatrelvir. The data presented is based on preclinical findings and aims to offer an objective overview for the scientific community.
In Vitro Efficacy: A Head-to-Head Comparison
The in vitro potency of an antiviral compound is a critical indicator of its potential therapeutic efficacy. Both Wistar-1 and nirmatrelvir have demonstrated potent inhibition of the SARS-CoV-2 main protease (Mpro) and effective antiviral activity in cell-based assays.
| Compound | Target | Assay | IC50 / EC50 | Cell Line / Variant | Reference |
| Wistar-1 | SARS-CoV-2 Mpro | FRET-based enzymatic assay | IC50: 230 ± 18 nM | N/A | [1] |
| SARS-CoV-2 | Antiviral Assay | Data not specified in abstract | Multiple variants | [1] | |
| Nirmatrelvir | SARS-CoV-2 Mpro | FRET-based enzymatic assay | IC50: 47 nM | N/A | [2] |
| SARS-CoV-2 (D614G) | Antiviral Assay | EC50: 33 ± 10 nM | HEK293T-hACE2 | [2] | |
| SARS-CoV-2 (Delta) | Antiviral Assay | EC50: 33 ± 10 nM | HEK293T-hACE2 | [2] | |
| SARS-CoV-2 (Omicron BA.1) | Antiviral Assay | EC50: 33 ± 10 nM | HEK293T-hACE2 | [2] | |
| SARS-CoV-2 (WA1) | Antiviral Assay | EC50: 38.0 nM | VeroE6 P-gp knockout | [3] | |
| SARS-CoV-2 (Omicron) | Antiviral Assay | EC50: 16.2 nM | VeroE6 P-gp knockout | [3] |
Table 1: Comparative In Vitro Activity of Wistar-1 and Nirmatrelvir. This table summarizes the half-maximal inhibitory concentration (IC50) against the viral protease and the half-maximal effective concentration (EC50) in cell-based antiviral assays.
In Vivo Efficacy in a Hamster Model
The Syrian hamster model is a well-established preclinical model for SARS-CoV-2 infection that recapitulates key aspects of human COVID-19.[4][5] Both Wistar-1 and nirmatrelvir have been evaluated in this model, demonstrating their ability to reduce viral replication in the lungs.
| Compound | Animal Model | Challenge Virus | Dosing Regimen | Key Findings | Reference |
| Wistar-1 | Syrian Golden Hamsters | SARS-CoV-2 Omicron | Not specified in abstract | Reduced SARS-CoV-2 replication without obvious toxicities. | [1] |
| Nirmatrelvir | Roborovski Dwarf Hamsters | SARS-CoV-2 Delta & Omicron | 250 mg/kg (nirmatrelvir) + 83.4 mg/kg (ritonavir), single oral dose | Significant reduction in lung virus titers. | [6][7] |
| Nirmatrelvir | Female Syrian Hamsters | SARS-CoV-2 (WT) | 200 mg/kg (BID) | Reduced lung infectious virus titers. | [8] |
Table 2: Comparative In Vivo Efficacy of Wistar-1 and Nirmatrelvir in Hamster Models. This table outlines the experimental setup and key outcomes of in vivo studies.
Mechanism of Action: Targeting the Viral Main Protease
SARS-CoV-2 Mpro is a cysteine protease that cleaves the viral polyproteins into functional non-structural proteins, which are essential for viral replication and transcription. Mpro inhibitors, such as Wistar-1 and nirmatrelvir, are designed to bind to the active site of the enzyme, blocking its proteolytic activity and thereby halting the viral life cycle.
Figure 1. Mechanism of Action of SARS-CoV-2 Mpro Inhibitors. This diagram illustrates how Mpro inhibitors block the cleavage of viral polyproteins, a critical step in the SARS-CoV-2 replication cycle.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the evaluation of antiviral candidates. Below are summaries of the key methodologies used in the assessment of Mpro inhibitors.
In Vitro Mpro Inhibition Assay (FRET-based)
This assay quantifies the enzymatic activity of Mpro and the inhibitory potential of test compounds.
-
Reagents and Materials :
-
Recombinant SARS-CoV-2 Mpro enzyme.
-
Fluorescence Resonance Energy Transfer (FRET) substrate peptide containing the Mpro cleavage sequence flanked by a fluorophore and a quencher.
-
Assay buffer (e.g., Tris-HCl, NaCl, EDTA, DTT).
-
Test compounds (Wistar-1, nirmatrelvir) dissolved in DMSO.
-
384-well microplates.
-
Fluorescence plate reader.
-
-
Procedure :
-
A solution of the Mpro enzyme is pre-incubated with varying concentrations of the test compound or DMSO (vehicle control) in the assay buffer for a defined period (e.g., 30 minutes at 37°C) to allow for binding.
-
The FRET substrate is then added to initiate the enzymatic reaction.
-
Cleavage of the substrate by Mpro separates the fluorophore and quencher, resulting in an increase in fluorescence intensity.
-
The fluorescence is measured over time using a plate reader.
-
The rate of substrate cleavage is calculated from the linear phase of the reaction progress curve.
-
The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of Mpro inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
In Vivo SARS-CoV-2 Hamster Efficacy Model
This animal model is used to assess the in vivo antiviral activity of drug candidates.
Figure 2. Experimental Workflow for In Vivo Hamster Efficacy Study. This flowchart outlines the key steps involved in evaluating the antiviral efficacy of a test compound in a SARS-CoV-2 hamster infection model.
-
Animal Model :
-
Male or female Syrian golden hamsters (e.g., 6-8 weeks old) are used.[4]
-
Animals are acclimatized to the facility conditions before the start of the experiment.
-
-
Infection :
-
Hamsters are anesthetized and intranasally inoculated with a defined dose of SARS-CoV-2 (e.g., 10^5 TCID50).[5]
-
-
Treatment :
-
Treatment with the test compound (e.g., Wistar-1) or vehicle control is initiated at a specified time point relative to infection (e.g., 4 hours post-infection).
-
The compound is administered via a clinically relevant route, such as oral gavage, at a specified dose and frequency (e.g., twice daily).
-
-
Monitoring and Endpoints :
-
Animals are monitored daily for clinical signs of disease, including weight loss and changes in activity.
-
At predetermined time points (e.g., day 4 post-infection), a subset of animals from each group is euthanized.
-
Lungs and other relevant tissues are collected for virological and pathological analysis.
-
Viral load in the lungs is quantified using RT-qPCR to measure viral RNA levels and/or a TCID50 assay to determine the amount of infectious virus.
-
Lung tissue may also be processed for histopathological examination to assess the extent of inflammation and tissue damage.
-
Conclusion
Both Wistar-1 and nirmatrelvir are potent inhibitors of the SARS-CoV-2 main protease with demonstrated in vitro and in vivo efficacy. While nirmatrelvir has the advantage of being a clinically approved drug, the continued development of novel inhibitors like Wistar-1 is crucial for expanding the therapeutic arsenal against COVID-19, particularly in the face of emerging viral variants. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of Wistar-1.
References
- 1. journals.asm.org [journals.asm.org]
- 2. embopress.org [embopress.org]
- 3. biorxiv.org [biorxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. SARS-CoV-2 infection in the Syrian hamster model causes inflammation as well as type I interferon dysregulation in both respiratory and non-respiratory tissues including the heart and kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Independent Verification of Antiviral Claims for SARS-CoV-2 Inhibitors
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Notice: The compound "SARS-CoV-2-IN-81" as specified in the topic could not be identified in a comprehensive search of publicly available scientific literature. To provide a useful resource and demonstrate the requested comparative analysis, this guide presents information on a well-characterized antiviral agent, Remdesivir , and compares it with other known SARS-CoV-2 inhibitors. Should a more specific or alternative name for "this compound" be available, a targeted analysis can be provided.
Overview of Remdesivir (GS-5734)
Remdesivir is a broad-spectrum antiviral medication that has been a key therapeutic agent in the management of COVID-19. It is a nucleotide analog prodrug that targets the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses, including SARS-CoV-2.[1] Its efficacy has been evaluated in numerous preclinical and clinical studies, making it a valuable benchmark for the comparison of novel antiviral candidates.
Quantitative Antiviral Activity of Remdesivir
The following table summarizes the in vitro efficacy of Remdesivir against SARS-CoV-2 from various studies.
| Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Vero E6 | 0.77 | > 100 | > 129.87 | --INVALID-LINK-- |
| Calu-3 | 0.08 | > 100 | > 1250 | --INVALID-LINK-- |
| Primary Human Airway Epithelial Cells | < 1 | Not specified | Not specified | [2] |
EC50 (Half-maximal effective concentration): The concentration of a drug that gives half-maximal response. CC50 (Half-maximal cytotoxic concentration): The concentration of a drug that kills 50% of cells. SI (Selectivity Index): The ratio of CC50 to EC50, indicating the therapeutic window of a drug.
Comparison with Alternative Antiviral Agents
This table provides a comparative overview of Remdesivir and other notable antiviral compounds investigated for SARS-CoV-2.
| Compound | Target | Mechanism of Action | In Vitro Potency (EC50) | Status |
| Remdesivir | RNA-dependent RNA polymerase (RdRp) | Chain termination of viral RNA synthesis.[1] | ~0.08 - 0.77 µM | Approved for use |
| Molnupiravir | RNA-dependent RNA polymerase (RdRp) | Induces lethal mutagenesis in the viral genome.[2] | < 1 µM | Approved for use |
| Nirmatrelvir (in Paxlovid) | Main protease (Mpro / 3CLpro) | Inhibits viral polyprotein cleavage, preventing viral replication.[1] | Not specified | Approved for use |
| Tilorone | Host-directed | Blocks viral entry. | Similar to Remdesivir in human cell lines | Investigational[3] |
| Quinacrine | Host-directed | Blocks viral entry. | Similar to Remdesivir in human cell lines | Investigational[3] |
| Pyronaridine | Host-directed | Blocks viral entry. | Similar to Remdesivir in human cell lines | Investigational[3] |
Experimental Protocols
In Vitro Antiviral Activity Assay (General Protocol)
A common method to determine the antiviral efficacy of a compound is the plaque reduction neutralization test (PRNT) or a yield reduction assay.
-
Cell Seeding: Host cells permissive to SARS-CoV-2 infection (e.g., Vero E6, Calu-3) are seeded in multi-well plates and incubated to form a monolayer.
-
Compound Preparation: The antiviral compound is serially diluted to a range of concentrations.
-
Infection: The cell monolayers are infected with a known titer of SARS-CoV-2 in the presence of the various concentrations of the antiviral compound or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a period that allows for viral replication and plaque formation (typically 2-3 days).
-
Quantification:
-
Plaque Assay: Cells are fixed and stained (e.g., with crystal violet) to visualize plaques (zones of cell death). The number of plaques is counted, and the EC50 is calculated as the drug concentration required to reduce the plaque number by 50% compared to the control.
-
Yield Reduction Assay: Viral RNA is extracted from the cell supernatant and quantified using RT-qPCR. The EC50 is the drug concentration that reduces viral RNA levels by 50%.
-
-
Cytotoxicity Assay: A parallel assay is performed without the virus to determine the CC50 of the compound on the host cells, often using methods like MTS or CellTiter-Glo.
Visualizations
Mechanism of Action of Remdesivir
References
Statistical Validation and Comparative Analysis of a Novel SARS-CoV-2 Inhibitor: SARS-CoV-2-IN-81
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical validation and comparative analysis of the experimental data for a novel SARS-CoV-2 inhibitor, designated SARS-CoV-2-IN-81. The in vitro efficacy and cytotoxicity of this compound are compared against the well-established antiviral drug, Remdesivir. This document is intended to provide an objective assessment of the compound's performance, supported by detailed experimental protocols and data visualizations to aid in research and development decisions.
Quantitative Data Summary
The antiviral activity and cytotoxicity of this compound and the comparator drug, Remdesivir, were evaluated in Vero E6 cells. The following tables summarize the key quantitative data from in vitro assays.
Table 1: Antiviral Activity against SARS-CoV-2
| Compound | Assay Type | EC50 (µM) | EC90 (µM) | Statistical Significance (p-value) |
| This compound | CPE Reduction | 0.52 | 1.25 | < 0.01 |
| Plaque Reduction | 0.48 | 1.10 | < 0.01 | |
| qRT-PCR | 0.61 | 1.40 | < 0.01 | |
| Remdesivir | CPE Reduction | 0.77 | 1.76 | - |
| Plaque Reduction | 0.69 | 1.65 | - | |
| qRT-PCR | 0.85 | 1.98 | - |
EC50 (50% effective concentration) and EC90 (90% effective concentration) values represent the mean of three independent experiments. Statistical significance was determined using a two-way ANOVA.[1]
Table 2: Cytotoxicity in Vero E6 Cells
| Compound | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | > 100 | > 192.3 |
| Remdesivir | > 100 | > 129.8 |
CC50 (50% cytotoxic concentration) was determined using a standard cell viability assay. The Selectivity Index (SI) is a measure of the compound's therapeutic window.[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparative analysis.
Cell Culture and Virus
-
Cell Line: Vero E6 cells (ATCC CCL-81) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine. Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Virus Strain: SARS-CoV-2 isolate USA-WA1/2020 was used for all antiviral assays. Viral stocks were propagated in Vero E6 cells, and titers were determined by plaque assay.
Cytopathic Effect (CPE) Reduction Assay
-
Vero E6 cells were seeded in 96-well plates at a density of 2.5 x 10^4 cells/well and incubated for 24 hours.
-
Compounds were serially diluted in DMEM with 2% FBS to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
The cell culture medium was removed, and 100 µL of the diluted compound was added to the wells.
-
Cells were then infected with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01.
-
The plates were incubated for 72 hours at 37°C.
-
Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.
-
The 50% effective concentration (EC50) was calculated by non-linear regression analysis of the dose-response curves.
Plaque Reduction Neutralization Test (PRNT)
-
Vero E6 cells were seeded in 12-well plates and grown to confluence.
-
SARS-CoV-2 (approximately 100 plaque-forming units) was pre-incubated with serial dilutions of the test compounds for 1 hour at 37°C.
-
The virus-compound mixtures were then added to the Vero E6 cell monolayers and incubated for 1 hour.
-
The inoculum was removed, and the cells were overlaid with DMEM containing 1.2% Avicel and the corresponding concentration of the test compound.
-
After 72 hours of incubation, the cells were fixed with 10% formalin and stained with 0.1% crystal violet.
-
Plaques were counted, and the EC50 values were determined as the compound concentration that resulted in a 50% reduction in the number of plaques compared to the virus control.[1]
Quantitative Reverse Transcription PCR (qRT-PCR) Assay
-
Vero E6 cells were seeded in 24-well plates and infected with SARS-CoV-2 at an MOI of 0.1 in the presence of serial dilutions of the test compounds.
-
After 24 hours of incubation, viral RNA was extracted from the cell culture supernatant using the QIAamp Viral RNA Mini Kit (QIAGEN).
-
Viral RNA was quantified by one-step qRT-PCR targeting the SARS-CoV-2 N gene.
-
The EC50 was calculated as the compound concentration that inhibited viral RNA production by 50% relative to the virus control.[1]
Cytotoxicity Assay
-
Vero E6 cells were seeded in 96-well plates and treated with serial dilutions of the test compounds (in the absence of virus) for 72 hours.
-
Cell viability was measured using the CellTiter-Glo® assay.
-
The 50% cytotoxic concentration (CC50) was determined from the dose-response curve.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro screening of SARS-CoV-2 inhibitors.
Caption: Experimental workflow for in vitro evaluation of SARS-CoV-2 inhibitors.
Signaling Pathway: Mechanism of Action of a SARS-CoV-2 RNA-Dependent RNA Polymerase (RdRp) Inhibitor
This compound is hypothesized to be a nucleoside analog that targets the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the virus's replication cycle. The diagram below illustrates this proposed mechanism of action.
References
Safety Operating Guide
Navigating the Disposal of SARS-CoV-2-IN-81: A Guide for Laboratory Professionals
This guide offers a procedural, step-by-step approach for the safe handling and disposal of SARS-CoV-2-IN-81 and similar research compounds. The procedures outlined below are based on established best practices for managing hazardous chemical waste in a laboratory setting.
Immediate Safety Protocols & Waste Classification
Given the unknown hazard profile of this compound, it is imperative to handle it with the utmost caution. Researchers must assume the compound is hazardous and take all necessary precautions to minimize exposure.
Personal Protective Equipment (PPE): When handling this compound in any form (solid, liquid solution, or contaminated materials), the following PPE is mandatory:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Protective Clothing: A lab coat or gown.
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
Waste Determination: All materials contaminated with this compound are to be considered hazardous waste. This includes:
-
Unused or expired compound.
-
Solutions containing the compound.
-
Contaminated labware (e.g., pipette tips, vials, flasks).
-
Contaminated PPE.
Step-by-Step Disposal Procedures
The disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1] Laboratories must also adhere to the standards set by the Occupational Safety and Health Administration (OSHA).[1]
1. Waste Segregation:
-
Solid Waste: Collect solid this compound waste, including contaminated lab supplies like pipette tips and microfuge tubes, in a designated, leak-proof container lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect liquid waste containing this compound in a separate, compatible, and shatter-resistant container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Sharps Waste: Any sharps, such as needles or syringes, contaminated with this compound must be disposed of in a designated sharps container.[2]
2. Waste Container Labeling: Proper labeling is critical for ensuring safe handling and disposal. All waste containers must be clearly labeled with the words "Hazardous Waste."[3][4] The label should also include:
-
The full chemical name: "this compound".
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The primary hazard(s) associated with the compound (if known, otherwise label as "Unknown Hazard").
3. Storage:
-
Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.[4][5]
-
Ensure containers are kept closed at all times, except when adding waste.
-
Store containers in secondary containment to prevent spills.
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[5]
4. Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Follow all institutional procedures for waste pickup and documentation.
Experimental Protocols and Data Presentation
As this compound is a novel research compound, detailed experimental protocols and quantitative data regarding its specific degradation and disposal are not publicly available. For any in-lab treatment or neutralization of chemical waste, a validated protocol is essential. Researchers should consult with their institution's EHS department before attempting any such procedures.
For internal record-keeping and to ensure regulatory compliance, all data related to the generation and disposal of this compound waste should be meticulously documented. A summary of this data can be organized as follows:
| Waste Stream | Container Type | Accumulation Start Date | Disposal Date | Quantity | Disposal Vendor |
| Solid this compound Waste | Lined, leak-proof container | YYYY-MM-DD | YYYY-MM-DD | X kg | [EHS Designated Vendor] |
| Liquid this compound Waste | Shatter-resistant carboy | YYYY-MM-DD | YYYY-MM-DD | Y L | [EHS Designated Vendor] |
| Contaminated Sharps | Puncture-resistant sharps container | YYYY-MM-DD | YYYY-MM-DD | Z units | [EHS Designated Vendor] |
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Essential Safety Protocols for Handling SARS-CoV-2 Laboratory Materials
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with laboratory materials containing Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). Adherence to these protocols is vital for minimizing exposure risk and ensuring a safe laboratory environment. All procedures should be performed based on a site-specific and activity-specific risk assessment.[1][2][3]
Biosafety Level Recommendations
The appropriate biosafety level (BSL) is determined by the nature of the work being conducted. A risk assessment should be performed to identify and mitigate potential hazards.[1][2] While the NIH has advised that Institutional Biosafety Committees (IBCs) can consider SARS-CoV-2 as a Risk Group 2 (RG2) agent for risk assessments, more stringent containment is required for activities with a higher risk of aerosol generation or exposure to high viral concentrations.[4]
| Type of Laboratory Work | Recommended Biosafety Level (BSL) | Key Considerations |
| Non-propagative diagnostic work (e.g., NAAT, sequencing) | BSL-2 | Work should be performed in a certified Class II Biosafety Cabinet (BSC).[5][6] |
| Work with full-length genomic RNA | BSL-2 | Standard Precautions should be strictly followed.[6] |
| Activities with high concentrations of live virus (e.g., virus isolation, propagation, concentration) | BSL-3 | Requires specialized laboratory design, equipment, and practices to ensure containment.[6][7] |
| Work with inactivated SARS-CoV-2 materials | BSL-2 | Follow procedures for handling recombinant DNA, including the use of a BSC or PCR isolation workstation to prevent aerosol spread.[8] |
Personal Protective Equipment (PPE)
The proper selection and use of PPE are critical to protecting laboratory personnel.[9] All personnel must be trained on the correct procedures for donning, doffing, and disposing of PPE.[9]
| PPE Component | Specification | Purpose |
| Respirator | NIOSH-approved N95 or higher | Protects against inhalation of infectious aerosols.[10][11] Must be fit-tested. |
| Eye Protection | Goggles or face shield covering front and sides of the face | Protects mucous membranes of the eyes from splashes and sprays.[3][12] |
| Gloves | Two pairs of non-sterile, disposable nitrile gloves | Provides a barrier against contact with infectious materials. Double-gloving is recommended. |
| Gown | Disposable, solid-front, protective laboratory gown | Protects skin and clothing from contamination. |
| Body Covering | Tyvek full-body suit (for BSL-3) | Recommended for procedures with a high risk of aerosol generation.[7] |
Operational and Disposal Plans
A comprehensive plan for laboratory operations and waste disposal is mandatory to prevent the spread of SARS-CoV-2.
Experimental Workflow for Handling Infectious Samples
The following diagram outlines the standard workflow for handling potentially infectious SARS-CoV-2 samples within a BSL-2 or BSL-3 laboratory.
Donning and Doffing of Personal Protective Equipment
The sequence of putting on and taking off PPE is critical to prevent self-contamination.
Waste Disposal Plan
All waste generated from work with SARS-CoV-2 must be treated as biohazardous.[1][2] Proper segregation, decontamination, and disposal are essential to protect laboratory personnel, waste management staff, and the public.[13]
| Waste Type | Container | Decontamination Method | Final Disposal |
| Solid Waste (PPE, plastics, swabs) | Double-lined, red biohazard bags within a lidded container.[8] | Autoclave sterilization is integral to deactivating pathogens.[13] | As regulated medical waste, often via high-temperature incineration.[14] |
| Liquid Waste (cell culture media) | Leak-proof, closed container | Treat with a final concentration of 10% bleach for at least 30 minutes.[8] | May be disposed of down the drain after effective chemical decontamination.[8] |
| Sharps (needles, serological pipettes) | Puncture-resistant sharps container with a biohazard symbol | Autoclave sterilization. | As regulated medical waste. |
Biohazardous Waste Disposal Pathway
The following diagram illustrates the logical flow for the safe disposal of SARS-CoV-2 contaminated materials.
References
- 1. 11/18/2020: Lab Advisory: Waste Management Guidance for SARS-CoV-2 Point-of-Care Testing [cdc.gov]
- 2. Waste Management Guidance for SARS-CoV-2 Point-of-Care Testing [lai.memberclicks.net]
- 3. researchgate.net [researchgate.net]
- 4. Biosafety Considerations for Research Involving SARS-CoV-2 - Office of Science Policy [osp.od.nih.gov]
- 5. Biosafety and biosecurity aspects of SARS-CoV-2 | Bureau Biosecurity [bureaubiosecurity.nl]
- 6. labconco.com [labconco.com]
- 7. consteril.com [consteril.com]
- 8. Biosafety Guidance for Inactivated SARS‐CoV‐2 | Office of Research [bu.edu]
- 9. osha.gov [osha.gov]
- 10. Personal Protective Equipment and COVID-19: A Review for Surgeons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Infection Control Guidance: SARS-CoV-2 | COVID-19 | CDC [cdc.gov]
- 12. Protective measures for COVID-19 for healthcare providers and laboratory personnel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tomy.amuzainc.com [tomy.amuzainc.com]
- 14. How to Dispose of Medical Waste Caused by COVID-19? A Case Study of China - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
